Product packaging for Methyl sterculate(Cat. No.:CAS No. 3220-60-8)

Methyl sterculate

Cat. No.: B1205476
CAS No.: 3220-60-8
M. Wt: 308.5 g/mol
InChI Key: CMRNMZJAUFXOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl sterculate has been reported in Hibiscus rosa-sinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B1205476 Methyl sterculate CAS No. 3220-60-8

Properties

IUPAC Name

methyl 8-(2-octylcyclopropen-1-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNMZJAUFXOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873118
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3220-60-8
Record name Methyl sterculate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Occurrence of Methyl Sterculate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl sterculate, the methyl ester of sterculic acid, is a compound of significant interest due to its biological activities, primarily as a potent inhibitor of stearoyl-CoA desaturase (Δ9-desaturase). While widely studied, it is crucial for the scientific community to understand that this compound is predominantly encountered as a chemical derivative for analytical quantification and experimental studies. The naturally occurring molecule in plants is its parent, sterculic acid, a cyclopropenoid fatty acid (CPFA) typically found esterified in triglycerides within seed oils. This guide delineates the natural sources of sterculic acid, its biosynthesis, methods for its extraction and derivatization to this compound for analysis, and its biological significance. This clarification is vital for the accurate design of experiments and interpretation of data in research and drug development.

Natural Sources and Occurrence of Sterculic Acid

Sterculic acid is primarily found in the seed oils of plants belonging to the order Malvales. The family Malvaceae, in particular, is a rich source of this and other related cyclopropenoid fatty acids.

Key Plant Sources:

  • Genus Sterculia : Species such as Sterculia foetida (Java olive) are among the most concentrated known sources of sterculic acid.[1][2] The seed oil of this plant can contain over 50% sterculic acid.[3]

  • Genus Bombax : Bombax munguba (Silk-cotton tree) is another significant source, with its seed oil containing substantial amounts of both sterculic and malvalic acids.[4]

  • Genus Gossypium : Cottonseed oil (Gossypium species) contains lower but still significant levels of cyclopropenoid fatty acids.[5]

  • Genus Litchi : Litchi chinensis (Lychee) seed oil is also known to contain cyclopropyl fatty acids.[6][7]

While the natural occurrence of sterculic acid is well-documented, the presence of this compound as a natural product is not definitively established. One database, PubChem, notes a report of this compound in Hibiscus rosa-sinensis, another member of the Malvaceae family.[8] However, in the vast majority of scientific literature, this compound is the product of a transesterification process using methanol, performed on extracted plant lipids for the purpose of analysis by gas chromatography.

Table 1: Quantitative Occurrence of Sterculic Acid in Various Plant Seeds
Plant SpeciesFamilyPlant PartSterculic Acid Content (% of total fatty acids)Reference(s)
Sterculia foetidaMalvaceaeSeed Oil50-78%[3][9]
Sterculia apetalaMalvaceaeSeed Oil56.3%[10]
Sterculia mexicanaMalvaceaeSeed Oil51.3%[10]
Sterculia tragacanthaMalvaceaeSeed Oil30.2%[10]
Bombax mungubaMalvaceaeSeed OilHigh, but specific % varies[4]
Chorisia speciosaMalvaceaeSeed Oil~6%[5]
Gossypium hirsutum (Cotton)MalvaceaeSeed Oil0.5-1.0%[5]

Biosynthesis of Sterculic Acid

The biosynthesis of sterculic acid in plants is a fascinating pathway that modifies a common fatty acid. The process begins with oleic acid, an 18-carbon monounsaturated fatty acid, which is typically bound to a phospholipid.

The key steps are:

  • Cyclopropanation: The double bond of oleic acid is attacked by the methyl group from S-adenosyl methionine (SAM). This is catalyzed by a cyclopropane-fatty-acyl-phospholipid synthase enzyme.[2] This reaction forms a carbocation intermediate which then cyclizes to form the cyclopropane ring, resulting in dihydrosterculic acid.[2]

  • Desaturation: Dihydrosterculic acid is then desaturated by a dehydrogenase enzyme, which introduces a double bond into the cyclopropane ring to form the characteristic cyclopropene ring of sterculic acid.[2]

Sterculic Acid Biosynthesis Oleic_Acid Oleic Acid (phospholipid-bound) p1 Oleic_Acid->p1 SAM S-Adenosyl Methionine (SAM) SAM->p1 Dihydrosterculic_Acid Dihydrosterculic Acid (phospholipid-bound) p2 Dihydrosterculic_Acid->p2 Sterculic_Acid Sterculic Acid (phospholipid-bound) p1->Dihydrosterculic_Acid Cyclopropane-fatty-acyl- phospholipid synthase p2->Sterculic_Acid Dehydrogenase

Biosynthesis of Sterculic Acid from Oleic Acid.

Experimental Protocols

For researchers aiming to study sterculic acid, a two-stage process is typically required: extraction of lipids from the plant source, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis.

Protocol 1: Extraction of Total Lipids from Plant Seeds (Methanol-Free)

This protocol is designed to extract total lipids, including triglycerides containing sterculic acid, while avoiding the use of methanol to prevent the artificial formation of this compound.

Materials:

  • Dried plant seeds (e.g., Sterculia foetida)

  • Grinder or mortar and pestle

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Methodology:

  • Sample Preparation: Grind the dried seeds to a fine powder using a grinder or mortar and pestle.

  • Solvent Extraction: Weigh approximately 5 g of the powdered sample and place it in a 50 mL centrifuge tube. Add 30 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes, then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant, which contains the lipids, into a clean round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of the solvent mixture to ensure complete lipid recovery. Combine the supernatants.

  • Solvent Evaporation: Remove the solvent from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Transfer the resulting lipid extract (oil) to a pre-weighed glass vial, flush with nitrogen gas to prevent oxidation, and store at -20°C until further analysis.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol converts the fatty acids within the extracted lipid sample (triglycerides) into their corresponding methyl esters, including this compound, for GC-MS analysis.

Materials:

  • Extracted lipid oil (from Protocol 1)

  • Toluene

  • Internal Standard (e.g., methyl heptadecanoate in hexane)

  • 0.5 M Sodium methoxide in methanol

  • 1 M Sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the extracted oil into a screw-cap glass tube.

  • Internal Standard Addition: Add a known amount (e.g., 100 µL of a 1 mg/mL solution) of the internal standard (methyl heptadecanoate) to the tube.

  • Dissolution: Add 2 mL of toluene and vortex until the oil is completely dissolved.

  • Reaction Initiation: Add 4 mL of 0.5 M sodium methoxide in methanol. Cap the tube tightly and vortex for 1 minute.

  • Incubation: Place the tube in a water bath at 50°C for 30 minutes, with occasional vortexing.

  • Reaction Quenching: After incubation, cool the tube to room temperature. Add 5 mL of 1 M sodium chloride solution to quench the reaction and facilitate phase separation. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes. The upper organic layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried FAME solution to a GC vial for analysis.

Analytical Workflow and Visualization

The overall process from plant material to quantifiable data involves several distinct stages. This workflow is critical for ensuring reproducibility and accuracy in the quantification of sterculic acid.

Analytical Workflow for this compound Plant_Material Plant Material (e.g., Sterculia seeds) Grinding Grinding & Homogenization Plant_Material->Grinding Extraction Lipid Extraction (Hexane/Isopropanol) Grinding->Extraction Lipid_Extract Total Lipid Extract (Triglycerides with Sterculic Acid) Extraction->Lipid_Extract Transesterification Transesterification (Sodium Methoxide) Lipid_Extract->Transesterification FAMEs FAMEs in Organic Solvent (incl. This compound) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Quantification Data Analysis & Quantification (vs. Internal Standard) GCMS->Quantification

Workflow for Quantification of Sterculic Acid as this compound.

Biological Activity of Sterculic Acid and its Methyl Ester

Both sterculic acid and this compound are potent inhibitors of the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[1][3][11] This enzyme is responsible for converting saturated fatty acids like stearic acid and palmitic acid into their monounsaturated counterparts, oleic acid and palmitoleic acid, respectively. This inhibition is the basis for most of the observed biological effects.

  • Anti-parasitic Activity: Studies have shown that both sterculic acid and this compound inhibit the growth of the parasites Toxoplasma gondii and Plasmodium falciparum in vitro.[3][12] This is attributed to the disruption of the parasite's lipid metabolism by inhibiting its SCD enzyme.

  • Metabolic Effects: By inhibiting SCD, these compounds can alter the balance of saturated and unsaturated fatty acids in cell membranes, which can impact membrane fluidity and cellular signaling.

  • Toxicity: It is important to note that cyclopropenoid fatty acids can have toxic effects, and their presence in cottonseed meal has been a concern for animal feed.

In many biological studies, sterculic acid and this compound are used interchangeably, as the ester is often hydrolyzed in vivo to the active carboxylic acid form. However, for in vitro studies, the specific compound used should always be clearly reported.

Conclusion

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of this compound for a scientific audience. The critical takeaway is the distinction between the naturally occurring sterculic acid, found within plant triglycerides, and its analytically-derived methyl ester, this compound. Understanding this relationship is fundamental for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols and workflows offer a standardized approach to the extraction and quantification of this potent bioactive compound, facilitating further exploration of its therapeutic potential. Future research should aim to definitively confirm or refute the natural occurrence of this compound and further elucidate the pharmacological profiles of both the acid and its ester.

References

An In-depth Technical Guide to the Discovery and Historical Context of Cyclopropenoid Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenoid fatty acids (CPFAs) are a unique class of lipids characterized by a highly strained three-membered cyclopropene ring within their hydrocarbon chain. Their discovery in the mid-20th century marked a significant advancement in the field of lipid chemistry, revealing a previously unknown structural motif in natural fats. These fatty acids, primarily found in the seed oils of plants belonging to the Malvaceae and Sterculiaceae families, have since garnered considerable interest due to their distinct chemical reactivity and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental methodologies related to CPFAs, with a focus on their most prominent members, sterculic acid and malvalic acid.

Discovery and Historical Context

The discovery of CPFAs occurred against the backdrop of a rapidly evolving understanding of lipid chemistry in the 20th century. Early research in the first half of the century laid the groundwork for fatty acid analysis, with the development of techniques like saponification and titrimetric methods for determining unsaturation. However, it was the advent of chromatographic techniques, particularly gas-liquid chromatography (GLC) in the 1950s, that revolutionized the separation and identification of individual fatty acids, paving the way for the discovery of more complex and unusual structures.

The Discovery of Sterculic Acid (1952)

In 1952, J.R. Nunn reported the isolation and characterization of a novel fatty acid from the seed oil of Sterculia foetida. This compound, which he named sterculic acid, exhibited unusual chemical properties that could not be explained by a simple straight-chain unsaturated structure. Through a series of chemical degradation and spectroscopic analyses, Nunn proposed the groundbreaking structure of a fatty acid containing a cyclopropene ring.

The Discovery of Malvalic Acid (1957)

Five years later, in 1957, J.J. Macfarlane, F.S. Shenstone, and J.R. Vickery identified another CPFA in the seed oil of Malva verticillata and cottonseed oil. This new fatty acid, named malvalic acid, was found to be a lower homolog of sterculic acid, containing one less methylene group in its aliphatic chain. Its discovery confirmed that sterculic acid was not an isolated anomaly but rather the first identified member of a new class of natural lipids.

Quantitative Data: Prevalence of Cyclopropenoid Fatty Acids

CPFAs are present in varying concentrations in the seed oils of numerous plant species. The table below summarizes the quantitative data on the prevalence of malvalic and sterculic acid in several plant sources.

Plant SpeciesFamilyMalvalic Acid (%)Sterculic Acid (%)Total CPFAs (%)Reference(s)
Sterculia foetidaSterculiaceae~5.5-7.8~55-78~60.5-85.8
Sterculia apetalaSterculiaceae1.356.357.6
Sterculia mexicanaSterculiaceae1.151.352.4
Sterculia tomentosaSterculiaceae5.811.317.1
Sterculia tragacanthaSterculiaceae5.130.235.3
Adansonia digitata (Baobab)Malvaceae--3.02
Gossypium hirsutum (Cottonseed)Malvaceae~0.6-1.2~0.3-0.7~0.9-1.9
Ceiba pentandra (Kapok)Malvaceae7.182.9610.14

Note: The percentages represent the relative abundance of the fatty acid in the total fatty acid profile of the seed oil.

Experimental Protocols

Historical Protocol for the Isolation and Characterization of Cyclopropenoid Fatty Acids (circa 1950s)

This protocol is a representation of the methods likely employed in the mid-20th century for the discovery of CPFAs, based on the analytical techniques available at the time.

I. Oil Extraction:

  • Seed Preparation: The seeds of the plant source (e.g., Sterculia foetida) were de-shelled, air-dried, and finely ground using a mechanical mill.

  • Solvent Extraction: The ground seed material was subjected to continuous extraction with a non-polar solvent, such as petroleum ether or hexane, in a Soxhlet apparatus for several hours to extract the crude oil.

  • Solvent Removal: The solvent was removed from the extract under reduced pressure using a rotary evaporator to yield the crude seed oil.

II. Saponification and Fatty Acid Liberation:

  • Alkaline Hydrolysis: The crude oil was refluxed with an excess of alcoholic potassium hydroxide (KOH) solution to saponify the triglycerides into glycerol and potassium salts of the fatty acids (soaps).

  • Isolation of Fatty Acids: The reaction mixture was diluted with water, and the unsaponifiable matter was removed by extraction with diethyl ether. The aqueous soap solution was then acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, liberating the free fatty acids.

  • Extraction of Free Fatty Acids: The liberated fatty acids were extracted from the aqueous solution using diethyl ether or petroleum ether. The organic extract was washed with water to remove any remaining mineral acid and then dried over anhydrous sodium sulfate. The solvent was subsequently evaporated to yield a mixture of free fatty acids.

III. Characterization of Cyclopropenoid Fatty Acids:

  • Fractional Distillation: The mixed free fatty acids were subjected to fractional distillation under high vacuum to separate them based on their boiling points. The fractions containing the novel fatty acids were collected.

  • Qualitative Tests for Unsaturation:

    • Halogen Addition: The fatty acid fractions were titrated with a solution of iodine or bromine. A rapid consumption of the halogen would indicate the presence of unsaturation. The highly reactive cyclopropene ring would readily react with halogens.

    • Permanganate Test (Baeyer's Test): An aqueous solution of potassium permanganate was added to a solution of the fatty acid. The disappearance of the purple color would indicate the presence of double bonds.

  • Hydrogenation: The fatty acid was catalytically hydrogenated to saturate any double bonds and open the cyclopropene ring, aiding in the determination of the carbon skeleton.

  • Oxidative Cleavage: The fatty acid was treated with strong oxidizing agents like potassium permanganate or ozone, followed by analysis of the resulting cleavage products to determine the position of the unsaturation and the cyclopropene ring.

  • Spectroscopic Analysis (where available): Early infrared (IR) spectroscopy may have been used to identify characteristic functional groups.

Modern Protocol for the Extraction and GC-MS Analysis of Cyclopropenoid Fatty Acids

This protocol outlines a contemporary approach for the quantitative analysis of CPFAs in plant seeds.

I. Lipid Extraction:

  • Homogenization: A known weight of dried and ground seed material is homogenized in a mixture of chloroform and methanol (typically 2:1, v/v).

  • Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged to separate the organic (lower) and aqueous (upper) phases.

  • Lipid Recovery: The lower chloroform phase containing the lipids is carefully collected. The extraction is often repeated on the remaining aqueous phase and solid material to ensure complete recovery. The organic extracts are then combined.

  • Drying: The solvent is evaporated from the combined organic extracts under a stream of nitrogen gas or using a rotary evaporator to yield the total lipid extract.

II. Fatty Acid Methyl Ester (FAME) Preparation:

  • Transesterification: The lipid extract is transesterified by heating with a reagent such as 0.5 M KOH in methanol, followed by neutralization with an acid. This process converts the fatty acids in triglycerides and other lipids into their more volatile methyl esters.

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture with a non-polar solvent like hexane.

  • Purification: The hexane extract containing the FAMEs is washed with water and dried over anhydrous sodium sulfate. The solvent is then carefully evaporated to concentrate the FAMEs.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: A small volume of the FAMEs dissolved in a suitable solvent is injected into the GC-MS system.

  • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column within the gas chromatograph.

  • Detection and Identification: As the separated FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for their identification by comparison to a spectral library and known standards.

  • Quantification: The abundance of each FAME is determined by integrating the area under its corresponding peak in the chromatogram. The concentration of each fatty acid is then calculated using an internal standard.

Protocol for Determining the Inhibitory Effect of Sterculic Acid on Stearoyl-CoA Desaturase (SCD) Activity

This protocol describes a typical in vitro experiment to assess the inhibitory potential of sterculic acid on SCD enzyme activity.

I. Enzyme Preparation:

  • Source: A source of SCD enzyme is required, typically microsomes isolated from the liver of a suitable animal model (e.g., rat) or a cell line known to express high levels of SCD.

  • Microsomal Fraction Isolation: Liver tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in SCD. The protein concentration of the microsomal preparation is determined.

II. Enzyme Inhibition Assay:

  • Reaction Mixture Preparation: For each assay, a reaction mixture is prepared in a microcentrifuge tube containing:

    • Phosphate buffer (to maintain optimal pH)

    • NADH (as a cofactor)

    • ATP and Coenzyme A (for the activation of the fatty acid substrate)

    • Bovine serum albumin (BSA) (to bind free fatty acids)

    • The microsomal enzyme preparation

  • Inhibitor Addition: Varying concentrations of sterculic acid (dissolved in a suitable solvent like ethanol) are added to the reaction mixtures. A control reaction with only the solvent is also prepared.

  • Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, radiolabeled [1-¹⁴C]stearoyl-CoA.

  • Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination: The reaction is stopped by adding a strong alkaline solution (e.g., 10% KOH in methanol).

  • Saponification and Extraction: The mixture is heated to saponify the lipids. After cooling, the fatty acids are extracted with a non-polar solvent.

  • Separation of Saturated and Monounsaturated Fatty Acids: The extracted fatty acids (containing both the unreacted [¹⁴C]stearic acid and the product, [¹⁴C]oleic acid) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification of Radioactivity: The areas on the TLC plate or the fractions from the HPLC corresponding to stearic acid and oleic acid are collected, and the radioactivity in each is measured using a scintillation counter.

  • Calculation of SCD Activity: The SCD activity is expressed as the percentage of [¹⁴C]stearoyl-CoA converted to [¹⁴C]oleoyl-CoA. The inhibitory effect of sterculic acid is determined by comparing the activity in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary and most well-studied biological effect of cyclopropenoid fatty acids, particularly sterculic acid, is the potent inhibition of the enzyme stearoyl-CoA desaturase (SCD).

Signaling Pathway: Inhibition of Stearoyl-CoA Desaturase by Sterculic Acid

SCD is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the fluidity of cell membranes and for the synthesis of complex lipids like triglycerides and cholesterol esters. Sterculic acid acts as an irreversible inhibitor of SCD, leading to a cascade of downstream effects.

SCD_Inhibition_Pathway cluster_downstream Downstream Consequences SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD Stearoyl-CoA Desaturase (SCD) SFA->SCD Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD->MUFA Product Downstream_Effects Downstream Cellular Effects MUFA->Downstream_Effects Sterculic_Acid Sterculic Acid Sterculic_Acid->Inhibition Inhibition->SCD Membrane_Fluidity Decreased Membrane Fluidity Lipid_Synthesis Altered Lipid Synthesis Signaling Changes in Cell Signaling

Caption: Inhibition of Stearoyl-CoA Desaturase by Sterculic Acid.

Experimental Workflow: Extraction and Analysis of Cyclopropenoid Fatty Acids

The following diagram illustrates a typical workflow for the extraction, derivatization, and analysis of CPFAs from plant seed material.

CPFA_Analysis_Workflow Start Start: Plant Seed Material Grinding Grinding and Homogenization Start->Grinding Extraction Solvent Extraction (e.g., Hexane) Grinding->Extraction Crude_Oil Crude Oil Extraction->Crude_Oil Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Crude_Oil->Derivatization FAMEs FAMEs Mixture Derivatization->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis: Identification and Quantification GC_MS->Data_Analysis End End: CPFA Profile Data_Analysis->End

Caption: Workflow for CPFA Extraction and Analysis.

Experimental Workflow: Investigating Enzyme Inhibition Kinetics

This diagram outlines the steps involved in determining the kinetic parameters of enzyme inhibition by a compound like sterculic acid.

Enzyme_Inhibition_Workflow Start Start: Purified Enzyme and Inhibitor Assay_Setup Set up reactions with varying substrate and inhibitor concentrations Start->Assay_Setup Incubation Incubate at optimal temperature and pH Assay_Setup->Incubation Measurement Measure reaction rates (product formation over time) Incubation->Measurement Data_Collection Collect rate data for each condition Measurement->Data_Collection Plotting Generate Lineweaver-Burk or Michaelis-Menten plots Data_Collection->Plotting Analysis Analyze plots to determine: - Vmax (Maximum velocity) - Km (Michaelis constant) - Ki (Inhibition constant) - Type of inhibition Plotting->Analysis End End: Characterization of Inhibition Analysis->End

Caption: Workflow for Enzyme Inhibition Kinetics Study.

Conclusion

The discovery of cyclopropenoid fatty acids over half a century ago opened a new chapter in lipid science. From their initial characterization using classical chemical methods to their modern analysis with sophisticated chromatographic and spectroscopic techniques, the study of CPFAs has provided valuable insights into the diversity of natural products and their complex biological activities. The potent and specific inhibition of stearoyl-CoA desaturase by sterculic acid has made it an invaluable tool for researchers studying lipid metabolism and has spurred interest in its potential therapeutic applications. This technical guide has provided a foundational understanding of the discovery, historical context, and key experimental approaches for the study of these fascinating molecules, intended to support the ongoing research and development efforts of scientists and professionals in the field.

The Cyclopropene Ring of Methyl Sterculate: A Hub of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique chemical structure of methyl sterculate, specifically its strained three-membered cyclopropene ring, confers upon it significant biological activity. This technical guide provides a comprehensive overview of the biological importance of this moiety, focusing on its mechanism of action, its impact on cellular metabolism and signaling, and the methodologies used to study these effects.

Core Biological Significance: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

The primary and most well-characterized biological function of the cyclopropene ring in this compound is the potent and irreversible inhibition of Stearoyl-CoA Desaturase-1 (SCD-1).[1][2][3] SCD-1 is a critical enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (C18:1) and palmitoleate (C16:1), from their saturated fatty acid (SFA) precursors, stearate (C18:0) and palmitate (C16:0), respectively.[1][4]

Mechanism of Inhibition

The high ring strain of the cyclopropene moiety makes it highly reactive. It is proposed that the inhibition of SCD-1 occurs via the formation of a covalent bond between the cyclopropene ring and a sulfhydryl group of a cysteine residue within the enzyme's active site.[4] This irreversible binding inactivates the enzyme.

cluster_Inhibition Mechanism of SCD-1 Inhibition Methyl_Sterculate This compound (with Cyclopropene Ring) SCD1_Active_Site SCD-1 Active Site (with Cysteine-SH) Methyl_Sterculate->SCD1_Active_Site Binding Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) SCD1_Active_Site->Covalent_Adduct Nucleophilic Attack by Thiol Group cluster_Membrane_Fluidity Impact on Membrane Fluidity Methyl_Sterculate This compound SCD1_Inhibition SCD-1 Inhibition Methyl_Sterculate->SCD1_Inhibition SFA_Increase ↑ Saturated Fatty Acids (e.g., Stearic Acid) SCD1_Inhibition->SFA_Increase MUFA_Decrease ↓ Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1_Inhibition->MUFA_Decrease Membrane_Fluidity_Decrease ↓ Membrane Fluidity SFA_Increase->Membrane_Fluidity_Decrease MUFA_Decrease->Membrane_Fluidity_Decrease Protein_Function_Alteration Altered Membrane Protein Function Membrane_Fluidity_Decrease->Protein_Function_Alteration Wnt_Signaling cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes SCD1 SCD-1 (Inhibited by This compound) SCD1->Wnt required for Wnt lipidation & activation Akt_Signaling cluster_akt Akt Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream SCD1_inhibition SCD-1 Inhibition (by this compound) SCD1_inhibition->PIP3 leads to decreased levels cluster_Workflow Experimental Workflow Cell_Culture Cell Culture/ Tissue Preparation Methyl_Sterculate_Treatment Treatment with This compound Cell_Culture->Methyl_Sterculate_Treatment SCD1_Assay SCD-1 Inhibition Assay Methyl_Sterculate_Treatment->SCD1_Assay Fatty_Acid_Analysis Fatty Acid Analysis (GC-MS) Methyl_Sterculate_Treatment->Fatty_Acid_Analysis Membrane_Fluidity_Assay Membrane Fluidity Assay (Laurdan) Methyl_Sterculate_Treatment->Membrane_Fluidity_Assay Data_Analysis Data Analysis and Interpretation SCD1_Assay->Data_Analysis Fatty_Acid_Analysis->Data_Analysis Membrane_Fluidity_Assay->Data_Analysis

References

Preliminary In-Vitro Studies of Methyl Sterculate Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl sterculate, the methyl ester of sterculic acid, is a potent inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase. This enzyme is a critical component in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The inhibition of SCD by this compound alters the cellular lipid profile, leading to a range of downstream effects, including decreased cell proliferation, induction of apoptosis, and cell cycle arrest. These effects have been observed in various in-vitro models, including cancer cell lines, adipocytes, and various pathogens. This guide provides a comprehensive overview of the preliminary in-vitro studies on this compound, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its investigation.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary molecular target of this compound is the enzyme Stearoyl-CoA Desaturase (SCD). SCD is an endoplasmic reticulum-resident enzyme that introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][3]

This compound, and its parent compound sterculic acid, are thought to irreversibly inhibit SCD.[1] The proposed mechanism involves the highly reactive cyclopropene ring of the molecule, which is believed to interact with the active site of the enzyme.[1] This inhibition leads to a decrease in the cellular pool of MUFAs and a corresponding increase in SFAs. This shift in the SFA/MUFA ratio has profound implications for cellular function, affecting membrane fluidity, signaling pathways, and lipid-mediated cellular processes.[1][2]

Signaling Pathways Potentially Affected by SCD Inhibition

While direct studies on this compound's influence on specific signaling pathways are limited, the inhibition of SCD is known to impact several key cellular signaling cascades. The alteration of the lipidome can affect the function of membrane-bound receptors and the generation of lipid-based second messengers. Two pathways of significant interest in the context of cellular proliferation and apoptosis are the Wnt and Hippo signaling pathways.

  • Wnt Signaling Pathway: The Wnt pathway is crucial for cell proliferation, differentiation, and survival. While direct evidence linking this compound to this pathway is scarce, alterations in membrane lipid composition are known to influence the function of Wnt receptors and associated proteins.

  • Hippo Signaling Pathway: The Hippo pathway is a key regulator of organ size and cell proliferation. Its activity can be influenced by changes in the cellular microenvironment, including the lipid composition of cell membranes.

Further research is required to elucidate the precise mechanisms by which this compound-induced SCD inhibition modulates these and other signaling pathways.

Quantitative Data on In-Vitro Effects

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data based on the effects of other known SCD inhibitors and the qualitative descriptions of sterculic acid's effects. These tables are intended to provide a comparative framework for researchers.

Table 1: SCD Inhibition and Cytotoxicity of SCD Inhibitors in Cancer Cell Lines

CompoundCell LineSCD Inhibition EC50 (µM)Cytotoxicity IC50 (µM)Reference
SW208108H2122 (Lung Cancer)0.0090.014[1]
Benzothiazole AnalogH2122 (Lung Cancer)0.054Not Reported[1]
This compound (Hypothetical)Prostate Cancer< 10VariableBased on qualitative data[4]

Table 2: Illustrative Changes in Fatty Acid Composition Following SCD Inhibition

Fatty AcidControl (%)SCD Inhibitor Treatment (%)Fold Change
Palmitic Acid (16:0)1525+1.67
Stearic Acid (18:0)1020+2.00
Palmitoleic Acid (16:1n7)82-4.00
Oleic Acid (18:1n9)3010-3.00

Note: This data is illustrative and based on the known function of SCD. Actual values will vary depending on the cell type, concentration of the inhibitor, and duration of treatment.

Table 3: Apoptosis Induction by SCD Inhibition in Cancer Cells

TreatmentCell LineApoptotic Cells (%)Method
ControlPC3 (Prostate Cancer)5Annexin V/PI Staining
Sterculic Oil (4 mM)PC3 (Prostate Cancer)30Annexin V/PI Staining
ControlLNCaP (Prostate Cancer)3Annexin V/PI Staining
Sterculic Oil (4 mM)LNCaP (Prostate Cancer)25Annexin V/PI Staining

Data adapted from qualitative descriptions of sterculic oil effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the in-vitro effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Prostate cancer cell lines (PC3, LNCaP), lung cancer cell lines (e.g., H2122), or other relevant cell types are cultured in their respective recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Preparation: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay, typically ranging from 24 to 72 hours.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the enzymatic activity of SCD by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

  • Materials:

    • Cellular microsomes (prepared from treated and untreated cells)

    • [³H]-stearoyl-CoA (or other suitable radiolabeled SFA)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 1.5 mM ATP, 0.1 mM Coenzyme A, and 5 mM MgCl₂)

    • Scintillation cocktail and counter

  • Protocol:

    • Prepare microsomal fractions from cells treated with this compound or vehicle control.

    • Incubate the microsomal protein (e.g., 50-100 µg) with the reaction buffer.

    • Initiate the reaction by adding [³H]-stearoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

    • Separate the tritiated water (³H₂O) produced during the desaturation reaction from the unreacted [³H]-stearoyl-CoA using a separation column (e.g., Dowex column).

    • Quantify the radioactivity in the aqueous phase using a scintillation counter.

    • Calculate the SCD activity as the amount of ³H₂O produced per unit of protein per unit of time.

Fatty Acid Composition Analysis by Gas Chromatography (GC)

This method is used to determine the relative amounts of different fatty acids in cells.

  • Materials:

    • Cell pellets from treated and untreated cells

    • Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

    • Transmethylation reagent (e.g., boron trifluoride in methanol)

    • Hexane

    • Gas chromatograph with a flame ionization detector (FID)

  • Protocol:

    • Harvest cells and wash with PBS.

    • Extract total lipids from the cell pellet using a suitable solvent system.

    • Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by incubation with a transmethylation reagent.

    • Extract the FAMEs with hexane.

    • Analyze the FAMEs by gas chromatography.

    • Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

    • Seed cells in a 96-well plate and treat with this compound.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • BrdU Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

    • Treat cells with this compound and then pulse-label with BrdU (bromodeoxyuridine).

    • Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted into a colored product by the enzyme.

    • Measure the absorbance using a microplate reader.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Harvest treated and untreated cells.

    • Wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.

    • Lyse treated and untreated cells.

    • Incubate the cell lysate with a specific caspase substrate conjugated to a fluorophore or chromophore.

    • Measure the fluorescence or absorbance using a plate reader.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

SCD_Inhibition_Pathway MethylSterculate This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MethylSterculate->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleate, Palmitoleate) SCD1->MUFA Catalyzes SFA_MUFA_Ratio Increased SFA/MUFA Ratio SCD1->SFA_MUFA_Ratio SFA Saturated Fatty Acids (SFAs) (e.g., Stearate, Palmitate) SFA->SCD1 Substrate Membrane Altered Membrane Fluidity & Lipid Raft Composition SFA_MUFA_Ratio->Membrane Signaling Modified Cellular Signaling (e.g., Wnt, Hippo - speculative) Membrane->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis Proliferation Decreased Cell Proliferation Signaling->Proliferation

Fig. 1: Proposed mechanism of action for this compound.
Experimental Workflow Diagrams

Fatty_Acid_Analysis_Workflow start Start: Cell Culture with this compound harvest Harvest & Wash Cells start->harvest extract Total Lipid Extraction (Chloroform:Methanol) harvest->extract transmethylate Transmethylation to FAMEs (BF3/Methanol) extract->transmethylate extract_fames Hexane Extraction of FAMEs transmethylate->extract_fames gc_analysis Gas Chromatography (GC-FID) Analysis extract_fames->gc_analysis end End: Fatty Acid Profile Quantification gc_analysis->end

Fig. 2: Workflow for Fatty Acid Composition Analysis.

Apoptosis_Assay_Workflow start Start: Treat Cells with this compound harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quadrant Quadrant Analysis: Viable, Apoptotic, Necrotic flow_cytometry->quadrant end End: Quantify Apoptosis quadrant->end

Fig. 3: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Conclusion and Future Directions

Preliminary in-vitro studies strongly indicate that this compound is a potent inhibitor of SCD, leading to significant alterations in cellular lipid composition. This primary effect triggers a cascade of downstream events, including the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced effects of this compound.

Future research should focus on several key areas:

  • Quantitative Analysis: There is a pressing need for more precise quantitative data, such as the IC50 of this compound for SCD inhibition in various cell lines and detailed dose-response curves for its effects on cell viability and apoptosis.

  • Signaling Pathway Elucidation: In-depth studies are required to unravel the specific signaling pathways that are modulated by this compound-induced changes in lipid metabolism.

  • In-Vivo Studies: The promising in-vitro results warrant further investigation in animal models to assess the therapeutic potential and toxicological profile of this compound.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the biological activities of this compound and its potential applications in drug development.

References

Methodological & Application

Protocol for the synthesis of Methyl sterculate from sterculic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Methyl Sterculate

Introduction this compound is the methyl ester derivative of sterculic acid, a cyclopropene fatty acid found in the seed oils of plants from the Malvaceae family. The ester form is often prepared for analytical purposes, such as gas chromatography (GC), as it is more volatile than the free fatty acid.[1][2] Furthermore, this compound is utilized in biological studies to investigate the effects of sterculic acid, a known inhibitor of the enzyme Δ9-desaturase, which is crucial for the conversion of saturated to monounsaturated fatty acids.[3][4][5] The synthesis of this compound from sterculic acid is a straightforward esterification reaction. This document outlines two common and effective protocols for this conversion: acid-catalyzed esterification and methylation using diazomethane.

Overview of Synthesis Methods

  • Acid-Catalyzed Esterification : This is a widely used, robust method for converting carboxylic acids to methyl esters.[6] The reaction typically employs an excess of methanol as both a reagent and a solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][7] The process is an equilibrium reaction, and driving it to completion often involves using a large excess of methanol or removing the water produced.[6] This method is cost-effective and suitable for larger-scale preparations.

  • Esterification with Diazomethane (CH₂N₂) : This method is known for being rapid, quantitative, and proceeding under very mild conditions, which is ideal for sensitive substrates.[8][9] Diazomethane reacts quickly with the acidic proton of the carboxylic acid to form the methyl ester and nitrogen gas.[8] The reaction is essentially irreversible as the gaseous nitrogen byproduct escapes. However, diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and stringent safety precautions for its preparation and use.[8][10] A safer alternative, trimethylsilyldiazomethane (TMSD), has also been developed and shown to be effective.[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Sterculic Acid

This protocol describes the conversion of sterculic acid to this compound using methanol with a hydrochloric acid catalyst.[2]

Materials and Reagents

  • Sterculic Acid

  • Methanol (Anhydrous)

  • Toluene

  • Concentrated Hydrochloric Acid (35%, w/w)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment

  • Round-bottom flask or screw-capped reaction tube

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Nitrogen gas line for drying

Procedure

  • Catalyst Preparation : Prepare an 8% (w/v) HCl solution in aqueous methanol by carefully diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.[2]

  • Reaction Setup : In a round-bottom flask, dissolve a known quantity of sterculic acid (e.g., 100 mg) in a mixture of 0.2 mL of toluene and 1.5 mL of methanol.[2]

  • Esterification : Add 0.3 mL of the prepared 8% HCl solution to the flask. The final HCl concentration in the reaction mixture will be approximately 1.2% (w/v).[2]

  • Reaction Conditions : Seal the flask with a reflux condenser and heat the mixture at 100°C for 1.5 hours with continuous stirring. Alternatively, the reaction can be incubated at 45°C overnight.[2]

  • Work-up and Extraction :

    • After cooling to room temperature, add 5 mL of deionized water to the reaction mixture.

    • Extract the this compound into hexane (3 x 5 mL).

    • Combine the organic layers in a separatory funnel and wash sequentially with 5 mL of deionized water, 5 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with 5 mL of brine.

  • Drying and Solvent Removal : Dry the hexane layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure to yield crude this compound.

  • Purification (Optional) : If necessary, the crude product can be further purified using column chromatography on silica gel with a hexane/ethyl acetate solvent system.

Protocol 2: Esterification of Sterculic Acid with Diazomethane

This protocol is adapted from general methods for the small-scale esterification of fatty acids and should be performed in a well-ventilated fume hood with appropriate safety measures.[9][11]

Materials and Reagents

  • Sterculic Acid

  • Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Diethyl ether (anhydrous)

  • Methanol

  • Potassium hydroxide (KOH)

  • Nitrogen gas

Equipment

  • Diazomethane generation kit (or appropriate glassware with clear, fire-polished joints)

  • Reaction vial or small flask

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure

  • Preparation of Diazomethane Solution : Generate a solution of diazomethane in diethyl ether from Diazald™ and KOH according to established procedures.[8] This is a hazardous operation and must be performed by trained personnel using a safety screen. The resulting ethereal solution will be yellow.

  • Reaction Setup : Dissolve a known quantity of sterculic acid (e.g., 10 mg) in 2 mL of diethyl ether containing 10% methanol in a small reaction vial.[9] The methanol acts as a catalyst for the reaction.[8]

  • Esterification :

    • Cool the sterculic acid solution in an ice bath.

    • Add the prepared diazomethane solution dropwise with gentle stirring until the yellow color persists, indicating a slight excess of diazomethane and the completion of the reaction.

    • Allow the reaction to stand for 10-15 minutes.

  • Quenching and Solvent Removal :

    • Carefully bubble nitrogen gas through the solution to remove the excess diazomethane. The yellow color will fade.

    • Remove the solvent under a gentle stream of nitrogen to yield this compound. The product is often of high purity and may not require further purification for many applications.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the esterification of fatty acids, which are applicable to sterculic acid.

ParameterAcid-Catalyzed EsterificationEsterification with Diazomethane
Catalyst HCl or H₂SO₄[2][6]Methanol (as co-catalyst)[8]
Reagent Methanol[2]Diazomethane (CH₂N₂)[8]
Solvent Methanol/Toluene[2]Diethyl Ether[9]
Temperature 45°C - 100°C[2]0°C to Room Temperature[9]
Reaction Time 1.5 - 16 hours[2]10 - 20 minutes[9]
Expected Yield >96%[2]Nearly quantitative (>99%)
Key Advantages Scalable, cost-effectiveFast, mild conditions, high yield
Key Disadvantages Harsher conditions, equilibriumReagent is toxic and explosive

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from sterculic acid.

Synthesis_Workflow Start Sterculic Acid Reaction Esterification Reaction Start->Reaction Reagents Esterification Reagents (e.g., MeOH, H⁺ or CH₂N₂) Reagents->Reaction Workup Reaction Quench & Aqueous Work-up Reaction->Workup Crude Product Extraction Solvent Extraction (e.g., Hexane) Workup->Extraction Drying Drying & Solvent Removal (Na₂SO₄, Rotary Evaporator) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Optional Product This compound Drying->Product High Purity Purification->Product Analysis Characterization (GC-MS, NMR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Extraction and Purification of Methyl Sterculate from Seed Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sterculate, the methyl ester of sterculic acid, is a cyclopropenoid fatty acid (CPFA) found in the seed oils of various plants, notably those from the Malvaceae family, such as Sterculia foetida (Java olive), and cottonseed (Gossypium hirsutum). These compounds are of significant interest to researchers due to their unique biological activities, which include the inhibition of fatty acid desaturases. This document provides a detailed methodology for the extraction of oil from seeds, its conversion to fatty acid methyl esters (FAMEs), and the subsequent purification of this compound.

Overall Experimental Workflow

The following diagram outlines the complete process for the extraction and purification of this compound from seed oils.

Extraction_Purification_Workflow Start Seed Material (e.g., Sterculia foetida) Oil_Extraction Oil Extraction (Soxhlet, Hexane) Start->Oil_Extraction Transesterification Transesterification (Sodium Methoxide) Oil_Extraction->Transesterification Crude_FAMEs Crude FAMEs Transesterification->Crude_FAMEs Urea_Fractionation Urea Adduct Fractionation Crude_FAMEs->Urea_Fractionation Initial Purification Enriched_Fraction Enriched CPFA Fraction Urea_Fractionation->Enriched_Fraction Ag_TLC Argentation TLC (AgNO3-Silica) Enriched_Fraction->Ag_TLC High-Purity Separation Purified_MS Purified This compound Ag_TLC->Purified_MS Analysis Purity Analysis (GC-MS, HPLC) Purified_MS->Analysis

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Oil Extraction from Seeds

This protocol describes the extraction of oil from seeds using a Soxhlet apparatus.

Materials:

  • Ground seeds (e.g., Sterculia foetida)

  • n-Hexane

  • Soxhlet extractor

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Grind the seeds into a coarse powder.

  • Place the ground seed meal into a thimble and insert it into the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate solvent cycling.

  • Continue the extraction for 6-8 hours.

  • After extraction, allow the apparatus to cool.

  • Remove the solvent from the collected oil using a rotary evaporator to yield the crude seed oil. For S. foetida seeds, an oil yield of approximately 51% can be expected.[1]

Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification

This protocol details the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters.

Materials:

  • Crude seed oil

  • Sodium methoxide solution (0.5 N in methanol)

  • n-Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude seed oil in n-hexane.

  • Add sodium methoxide solution in methanol to the oil solution. The transesterification of cottonseed oil can be optimized with a methanol-to-oil molar ratio of 6:1 and a reaction temperature of 63°C.[2]

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Wash the reaction mixture with deionized water to remove glycerol and excess catalyst.

  • Separate the upper hexane layer containing the FAMEs.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Evaporate the hexane to obtain the crude FAME mixture.

Enrichment of this compound by Urea Adduct Fractionation

This technique separates saturated and monounsaturated fatty acids from the more complex structures of cyclopropenoid fatty acids.

Materials:

  • Crude FAMEs

  • Urea

  • Methanol

  • n-Hexane

Procedure:

  • Dissolve the crude FAME mixture in a minimal amount of methanol.

  • Prepare a saturated solution of urea in hot methanol and add it to the FAME solution.

  • Allow the mixture to cool slowly to room temperature and then chill at 4°C overnight to facilitate the formation of urea-adduct crystals (containing primarily saturated and oleic acid esters).

  • Separate the liquid fraction (non-adduct filtrate), which is enriched in this compound and other CPFAs, from the solid urea crystals by vacuum filtration.

  • Add water and n-hexane to the filtrate to extract the enriched FAMEs.

  • Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Purification of this compound by Argentation Thin-Layer Chromatography (Ag-TLC)

Argentation chromatography separates unsaturated fatty acids based on the number, geometry, and position of their double bonds. The cyclopropene ring of sterculic acid interacts with silver ions, allowing for its separation from other fatty acid esters.

Materials:

  • Enriched FAME fraction

  • Silica gel TLC plates

  • Silver nitrate (AgNO₃) solution in methanol (e.g., 0.5% w/v)

  • Developing solvent (e.g., petroleum ether:acetone, 100:2 v/v)

  • Visualization reagent (e.g., 2',7'-dichlorofluorescein)

Procedure:

  • Immerse the silica gel TLC plates in the methanolic silver nitrate solution and allow them to dry in the dark.

  • Spot the enriched FAME fraction onto the prepared Ag-TLC plate.

  • Develop the plate in a chromatography chamber with the developing solvent.

  • After development, visualize the separated bands under UV light after spraying with a suitable visualization reagent.

  • Scrape the band corresponding to this compound from the plate.

  • Extract the this compound from the silica gel using diethyl ether or a chloroform:methanol mixture.

  • Evaporate the solvent to obtain purified this compound. Purity levels of 95-98% can be achieved with this method.[1]

Data Presentation

Table 1: Summary of Yield and Purity at Different Stages

Stage of ProcessProductTypical Yield/EnrichmentAchievable PurityAnalytical MethodReference
Oil ExtractionCrude S. foetida Oil~51% (w/w from seeds)N/AGravimetric[1]
TransesterificationCrude FAMEs>90% conversionVariableGC-FID, HPLC-UV[2][3][4]
Urea FractionationEnriched CPFA FractionConcentration of CPFAsModerateGC-MS[1]
Argentation TLC / RP-HPLCPurified this compoundVariable based on load95-98%GC-MS, HPLC[1]

Table 2: Optimized Conditions for Transesterification of Cottonseed Oil

ParameterOptimized ValueReference
Methanol to Oil Molar Ratio6:1 to 10:1[2][5]
Catalyst Concentration (wt%)0.97% to 2.5%[2][5]
Reaction Temperature (°C)60 - 63.8[2][5]
Reaction Time (minutes)80[5]
Optimized Yield ~92-98% [2][3]

Purity Analysis

The purity of the final this compound product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • GC-MS: Provides information on the retention time and mass spectrum of the compound, allowing for positive identification and quantification.

  • HPLC-UV: Can be used for quantification, especially when a suitable chromophore is present or derivatization is performed.[4][6]

This comprehensive approach, combining classical extraction and fractionation techniques with the high-resolution power of argentation chromatography, provides a robust method for obtaining high-purity this compound for research and development purposes.

References

Application Notes and Protocols for Using Methyl Sterculate as a Δ9-Desaturase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sterculate is the methyl ester of sterculic acid, a naturally occurring cyclopropene fatty acid found in the seeds of Sterculia foetida. It is a potent and specific inhibitor of the enzyme Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD). This enzyme is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearic acid (C18:0) and palmitic acid (C16:0) into oleic acid (C18:1) and palmitoleic acid (C16:1), respectively. The inhibition of Δ9-desaturase by this compound leads to significant alterations in cellular lipid composition and has been shown to impact various cellular processes, including proliferation, apoptosis, and signaling pathways, making it a valuable tool for research in cancer biology and metabolic diseases.

Mechanism of Action

This compound acts as an irreversible inhibitor of Δ9-desaturase. The highly strained cyclopropene ring of sterculic acid is believed to be responsible for its inhibitory activity. It is proposed that the cyclopropene ring reacts with a critical residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal balance between saturated and monounsaturated fatty acids within the cell.

The consequences of Δ9-desaturase inhibition include:

  • Increased Saturated Fatty Acid (SFA) Levels: An accumulation of SFAs, such as stearic acid and palmitic acid.

  • Decreased Monounsaturated Fatty Acid (MUFA) Levels: A reduction in the synthesis of MUFAs like oleic acid and palmitoleic acid.

  • Altered Membrane Fluidity: Changes in the SFA/MUFA ratio can affect the fluidity and integrity of cellular membranes.

  • Modulation of Signaling Pathways: The altered lipid landscape can impact various signaling pathways involved in cell growth, survival, and death.

Data Presentation

The following tables summarize the quantitative effects of this compound and its parent compound, sterculic acid, on various cell lines.

Table 1: Effect of Sterculic Acid on Fatty Acid Composition

Cell Line/SystemTreatment ConcentrationDurationChange in Stearic Acid (18:0)Change in Oleic Acid (18:1)Change in MUFA/SFA RatioReference
Bovine AdipocytesNot SpecifiedNot SpecifiedIncreasedDecreasedDecreased[1]
Hamster LiverEnriched DietNot SpecifiedIncreasedDecreasedDecreased[1]
Human Cancer Cell LineNot SpecifiedNot SpecifiedSteady-StateIncreasedNot Reported[2]
3T3-L1 Adipocytes100 µM10 daysAccumulatedMarkedly ReducedDecreased

Note: One study reported an increase in oleic acid upon sterculic acid treatment in a cancer cell line, which is contrary to the expected mechanism of Δ9-desaturase inhibition and warrants further investigation.[2]

Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines (for reference)

CompoundCell LineCancer TypeIC50 (µM)Reference
IsorhamnetinA549Lung Adenocarcinoma26.6[2]
IsorhamnetinHCC-44Lung Adenocarcinoma15.9[2]
TamarixetinA549Lung Adenocarcinoma19.6[2]
TamarixetinHCC-44Lung Adenocarcinoma20.3[2]
4Ac-QMCF-7Breast Cancer37[1]
4Ac-QMDA-MB-231Breast Cancer48[1]
MBICMCF-7Breast Cancer0.73[3]
MBICMDA-MB-231Breast Cancer20.4[3]
Compound 1DU145Prostate Cancer31.27[4]
Compound 1PC3Prostate Cancer40.59[4]
Compound 1LNCaPProstate Cancer19.80[4]
Compound 3DU145Prostate Cancer12.38[4]
Compound 3PC3Prostate Cancer2.14[4]
Compound 3LNCaPProstate Cancer1.38[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipid and requires an appropriate solvent for use in cell culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Based on the desired final concentration in your cell culture medium, calculate the required concentration of the stock solution. It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the final solvent concentration in the culture.

  • Weigh the required amount of this compound in a sterile container.

  • Dissolve the this compound in a minimal amount of a suitable solvent like DMSO or ethanol. Gentle warming (e.g., 37°C) may aid in dissolution.

  • Vortex briefly to ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (solvent used for stock solution)

Procedure:

  • Seed cells at an appropriate density in culture vessels and allow them to adhere and grow for 24 hours.

  • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Prepare a vehicle control by adding the same volume of solvent to an equivalent volume of fresh medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, cells can be harvested for downstream analysis such as cell viability assays, fatty acid analysis, or gene expression studies.

Protocol 3: Analysis of Cellular Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing the fatty acid composition of cells treated with this compound.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a wax column)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension and discard the supernatant.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Add a known amount of an internal standard.

    • Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase with chloroform.

    • Pool the organic phases and dry under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Add 14% BF3 in methanol or methanolic HCl to the dried lipid extract.

    • Incubate at 60-100°C for 10-30 minutes.

    • After cooling, add water and hexane to the mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME-containing hexane solution into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs on the capillary column.

    • Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

Visualization of Pathways and Workflows

Below are diagrams created using Graphviz to illustrate the key processes involved.

Inhibition_of_Delta9_Desaturase cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products cluster_inhibitor Inhibitor Stearic Acid (SFA) Stearic Acid (SFA) D9D Δ9-Desaturase (SCD) Stearic Acid (SFA)->D9D Palmitic Acid (SFA) Palmitic Acid (SFA) Palmitic Acid (SFA)->D9D Oleic Acid (MUFA) Oleic Acid (MUFA) D9D->Oleic Acid (MUFA) Palmitoleic Acid (MUFA) Palmitoleic Acid (MUFA) D9D->Palmitoleic Acid (MUFA) MS This compound MS->D9D Inhibition

Caption: Mechanism of Δ9-Desaturase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep Prepare this compound Stock Solution (in DMSO/Ethanol) treat Treat Cells with this compound and Vehicle Control prep->treat seed Seed Cells seed->treat harvest Harvest Cells treat->harvest extract Lipid Extraction harvest->extract fame FAME Derivatization extract->fame gcms GC-MS Analysis fame->gcms data Data Analysis gcms->data

Caption: Experimental Workflow for Fatty Acid Profile Analysis.

Signaling_Pathway MS This compound D9D Δ9-Desaturase (SCD) MS->D9D Inhibits SFA ↑ Saturated Fatty Acids (e.g., Stearic Acid) D9D->SFA Leads to Accumulation MUFA ↓ Monounsaturated Fatty Acids (e.g., Oleic Acid) D9D->MUFA Decreases Synthesis Membrane Altered Membrane Fluidity SFA->Membrane MUFA->Membrane Signaling Modulation of Signaling Pathways (e.g., Akt, MAPK) Membrane->Signaling Proliferation ↓ Cell Proliferation Apoptosis ↑ Apoptosis Signaling->Proliferation Signaling->Apoptosis

Caption: Downstream Effects of Δ9-Desaturase Inhibition.

References

Application of Methyl sterculate in studying lipid metabolism in Rhodococcus opacus.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rhodococcus opacus, a Gram-positive bacterium, is of significant interest in biofuel and oleochemical production due to its ability to accumulate large quantities of triacylglycerols (TAGs). Understanding the intricate pathways of lipid metabolism in this organism is crucial for optimizing its use as a microbial cell factory. Methyl sterculate, a cyclopropene fatty acid ester, serves as a valuable chemical probe for elucidating these pathways.

This compound acts as a potent and specific inhibitor of the stearoyl-CoA desaturase (SCD) system.[1] This enzyme, also known as Δ9-desaturase, is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a critical step in maintaining membrane fluidity and in the overall synthesis of TAGs. By selectively blocking this step, researchers can investigate the downstream consequences on the fatty acid profile and overall lipid accumulation in R. opacus.

The primary application of this compound in R. opacus research is to induce a shift in the fatty acid composition, mimicking a phenotype that is deficient in fatty acid desaturation.[1] Studies have shown that treatment with this compound leads to a significant reduction in the synthesis of monoenic (unsaturated) fatty acids, as well as saturated fatty acids with more than 16 carbon atoms and odd-numbered fatty acids.[1] This allows for the investigation of the roles of specific fatty acids in cellular processes and the identification of key enzymes and regulatory points in lipid metabolism. Furthermore, by creating a chemical knockout of SCD, this compound can be used to study the compensatory mechanisms that R. opacus may employ to cope with altered membrane lipid composition.

Data Presentation

The following table summarizes the expected qualitative changes in the fatty acid composition of Rhodococcus opacus PD630 when treated with this compound, based on the findings of Wältermann et al. (2000).

Fatty Acid TypeControl (No this compound)Treated with this compoundEffect of this compound
Monounsaturated Fatty Acids (e.g., C16:1, C18:1) Present in significant amountsStrongly Inhibited/ReducedInhibition of Δ9-desaturase activity
Long-Chain Saturated Fatty Acids (>C16) PresentStrongly Inhibited/ReducedDownstream effect of altered fatty acid metabolism
Odd-Numbered Fatty Acids (e.g., C15:0, C17:0) PresentStrongly Inhibited/ReducedDisruption of fatty acid synthesis precursors or elongation
Saturated Fatty Acids (≤C16) PresentRelatively IncreasedAccumulation of precursors due to desaturation block

Note: The quantitative data from the primary study by Wältermann et al. (2000) was not publicly available. The table reflects the qualitative descriptions of the effects of this compound on the fatty acid profile of R. opacus.

Signaling Pathway

lipid_metabolism_inhibition Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA Stearoyl-CoA Desaturase (SCD) Stearoyl-CoA Desaturase (SCD) Saturated Fatty Acyl-CoA->Stearoyl-CoA Desaturase (SCD) Substrate Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA Stearoyl-CoA Desaturase (SCD)->Monounsaturated Fatty Acyl-CoA Catalyzes Triacylglycerol (TAG) Synthesis Triacylglycerol (TAG) Synthesis Monounsaturated Fatty Acyl-CoA->Triacylglycerol (TAG) Synthesis This compound This compound This compound->Stearoyl-CoA Desaturase (SCD) Inhibits

Caption: Inhibition of Stearoyl-CoA Desaturase by this compound.

Experimental Protocols

Cultivation of Rhodococcus opacus PD630

Objective: To prepare a culture of R. opacus PD630 for this compound treatment.

Materials:

  • Rhodococcus opacus PD630 strain

  • Nitrogen-limited Mineral Salts Medium (MSM)

  • Sodium gluconate (1% w/v)

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Prepare N-limited MSM and supplement with 1% (w/v) sodium gluconate as the sole carbon source.

  • Inoculate the medium with a fresh colony or a pre-culture of R. opacus PD630.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24 hours or until the culture reaches the desired optical density.

Treatment with this compound

Objective: To inhibit fatty acid desaturation in R. opacus PD630 using this compound.

Materials:

  • R. opacus PD630 culture from Protocol 1

  • This compound solution (in a suitable solvent like ethanol)

  • Sterile centrifuge tubes

  • Centrifuge

  • Fresh N-limited MSM with 1% (w/v) sodium gluconate

Protocol:

  • Harvest the 24-hour old R. opacus PD630 culture by centrifugation at 5,000 x g for 10 minutes.

  • Discard the supernatant and wash the cell pellet with sterile N-limited MSM.

  • Resuspend the cell pellet in fresh N-limited MSM containing 1% (w/v) sodium gluconate.

  • Prepare separate flasks with varying concentrations of this compound (e.g., 0 mM as control, 0.25 mM, 0.5 mM, and 0.75 mM).

  • Add the appropriate amount of this compound stock solution to each flask.

  • Incubate the cultures for a defined period (e.g., 24 hours) under the same conditions as the initial cultivation.

Lipid Extraction and Fatty Acid Analysis

Objective: To extract total lipids and analyze the fatty acid composition.

Materials:

  • This compound-treated and control R. opacus PD630 cultures

  • Chloroform/methanol mixture (2:1, v/v)

  • Glass beads or sonicator for cell lysis

  • Centrifuge

  • Rotary evaporator

  • Methanolysis reagent (e.g., methanolic HCl)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Harvest the cells from the treated and control cultures by centrifugation.

  • Lyophilize (freeze-dry) the cell pellets.

  • For lipid extraction, resuspend a known weight of lyophilized cells in a chloroform/methanol (2:1, v/v) mixture.

  • Disrupt the cells by sonication or bead beating to ensure complete extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the lipid extract.

  • Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

  • To analyze the fatty acid composition, perform a transesterification of the lipid extract by heating with a methanolysis reagent to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Inhibition cluster_analysis Analysis culture 1. Cultivate R. opacus PD630 (N-limited MSM, 1% Na-gluconate, 24h) harvest 2. Harvest and Resuspend Cells culture->harvest treat 3. Incubate with this compound (0, 0.25, 0.5, 0.75 mM) harvest->treat extract 4. Lipid Extraction (Chloroform:Methanol) treat->extract transesterify 5. Transesterification to FAMEs extract->transesterify gcms 6. GC-MS Analysis transesterify->gcms

Caption: Workflow for Studying this compound Effects.

References

Application Notes & Protocols: Preparation and Evaluation of Methyl Sterculate Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl sterculate, the methyl ester of sterculic acid, is a naturally occurring cyclopropenoid fatty acid found in the seeds of plants like Sterculia foetida.[1][2] It has garnered significant research interest due to its potent biological activities, primarily as an inhibitor of the enzyme Δ9-desaturase, also known as Stearoyl-CoA Desaturase (SCD).[1][3] SCD is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), principally oleic acid, from saturated fatty acids. The inhibition of SCD by this compound disrupts the balance between saturated and unsaturated fatty acids, impacting cell membrane fluidity, lipid signaling, and overall cellular metabolism.[1]

This disruption has profound biological consequences, making this compound and its derivatives promising candidates for investigation in various therapeutic areas. Research has indicated its potential anti-inflammatory, anti-parasitic, and anti-cancer activities.[1][2][4] For instance, by altering lipid metabolism, these compounds can inhibit the growth of the malaria parasite Plasmodium falciparum and the bacteria R. opacus.[1][3] Furthermore, SCD1 inhibition has been linked to the induction of apoptosis and ferroptosis in cancer cells, highlighting its potential as a novel anti-cancer strategy.[1]

These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological assays to characterize their activity and mechanism of action.

Section 1: Synthesis of this compound and Derivatives

The preparation of this compound is typically achieved through the esterification of sterculic acid. Further modifications can be performed to create a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the direct esterification of sterculic acid to yield this compound.

Materials:

  • Sterculic acid

  • Methanol (Anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether or Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve sterculic acid (1 equivalent) in anhydrous methanol (20-fold excess by volume) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the sterculic acid weight) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove most of the methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or hexane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purify the product using column chromatography on silica gel if necessary.

Section 2: Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized this compound derivatives, focusing on their primary mechanism of action and cellular effects.

Protocol 2: In Vitro Δ9-Desaturase (SCD1) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a saturated fatty acid to a monounsaturated fatty acid by SCD1 in liver microsomes.

Materials:

  • Liver microsomes (from rat or human)

  • [¹⁴C]-Stearoyl-CoA (substrate)

  • NADH

  • ATP

  • Coenzyme A

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate buffer (pH 7.4)

  • This compound derivatives (dissolved in DMSO)

  • Scintillation fluid and vials

  • HPLC system for fatty acid analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, NADH, ATP, Coenzyme A, and BSA.

  • Add the this compound derivative at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-Stearoyl-CoA.

  • Incubate for 15-20 minutes at 37°C.

  • Stop the reaction by adding a strong base (e.g., 10 M KOH in methanol) to saponify the lipids.

  • Heat the samples at 70°C for 1 hour.

  • Acidify the mixture with a strong acid (e.g., formic acid) to protonate the fatty acids.

  • Extract the fatty acids using hexane.

  • Separate the [¹⁴C]-Stearoyl-CoA and the product, [¹⁴C]-Oleoyl-CoA, using HPLC.

  • Quantify the radioactivity in the separated fractions using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol uses a resazurin-based assay to assess the effect of this compound derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol confirms the mechanism of SCD1 inhibition by analyzing changes in the cellular ratio of saturated to monounsaturated fatty acids.[3][6]

Materials:

  • Cultured cells treated with this compound derivatives

  • Chloroform/Methanol mixture (2:1, v/v)

  • Internal standard (e.g., heptadecanoic acid)

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture cells to ~80% confluency and treat with the test compound (at its GI₅₀ concentration) for 24-48 hours.

  • Harvest the cells by scraping and wash with PBS.

  • Perform a total lipid extraction using the Folch method (chloroform/methanol).[6] Add the internal standard at the beginning of the extraction.

  • Saponify the extracted lipids with methanolic KOH to release the fatty acids.

  • Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) by heating with 14% BF₃ in methanol.[6]

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs profile using a GC-MS system.

  • Identify and quantify individual fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0, oleic acid C18:1) by comparing retention times and mass spectra with known standards.

  • Calculate the ratio of C18:1/C18:0 and C16:1/C16:0 to determine the desaturation index and confirm SCD1 inhibition.

Section 3: Data Presentation

Quantitative results from the biological assays should be summarized for clear comparison of the synthesized derivatives.

Compound IDStructure/ModificationSCD1 Inhibition IC₅₀ (µM)Cell Viability GI₅₀ (µM) [HepG2]Desaturation Index (C18:1/C18:0) Ratio (vs. Control)
MS-001 This compound5.2 ± 0.412.5 ± 1.10.45
MS-H2 Hydrogenated Derivative> 100> 1000.98
MS-Br Brominated Derivative3.8 ± 0.39.7 ± 0.80.31
Control Vehicle (DMSO)N/AN/A1.00

Table 1: Example data for this compound (MS-001) and its derivatives. Data are presented as mean ± standard deviation.

Section 4: Visualizations

Diagrams illustrating workflows and signaling pathways provide a clear conceptual framework for the experimental plan.

G cluster_synthesis Synthesis & Derivatization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Sterculic_Acid Sterculic Acid Esterification Protocol 1: Acid-Catalyzed Esterification Sterculic_Acid->Esterification Methyl_Sterculate This compound Esterification->Methyl_Sterculate Derivatization Chemical Modification Methyl_Sterculate->Derivatization SCD1_Assay Protocol 2: SCD1 Inhibition Assay Methyl_Sterculate->SCD1_Assay Cell_Assay Protocol 3: Cell Viability Assay Methyl_Sterculate->Cell_Assay Derivatives Derivative Library Derivatization->Derivatives Derivatives->SCD1_Assay Derivatives->Cell_Assay IC50 IC50 / GI50 Determination SCD1_Assay->IC50 GCMS_Assay Protocol 4: Fatty Acid Profiling (GC-MS) Cell_Assay->GCMS_Assay Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) GCMS_Assay->SAR IC50->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

G cluster_lipids Lipid Metabolism cluster_effects Downstream Cellular Effects MS This compound Derivatives SCD1 SCD1 (Δ9-Desaturase) MS->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->MUFA SCD1 Stress ER Stress & Oxidative Stress SFA->Stress ↑ SFAs Membrane Altered Membrane Fluidity MUFA->Membrane ↓ MUFAs Signaling Disrupted Lipid Signaling MUFA->Signaling ↓ MUFAs CellDeath Apoptosis / Ferroptosis Membrane->CellDeath Signaling->CellDeath Stress->CellDeath

Caption: Signaling pathway of this compound via SCD1 inhibition.

References

Application Notes and Protocols for the Quantification of Methyl Sterculate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sterculate, the methyl ester of sterculic acid, is a cyclopropene fatty acid found in certain plant oils and has been a subject of interest due to its biological activities, including the inhibition of fatty acid desaturases. Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological effects. This document provides detailed analytical methods for the reliable quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for fatty acid analysis.

Analytical Techniques Overview

The quantification of this compound in biological samples typically involves three key steps:

  • Lipid Extraction: Isolation of total lipids from the biological matrix.

  • Derivatization: Conversion of fatty acids to their volatile methyl esters (FAMEs). In the case of analyzing this compound itself, this step serves to transesterify lipids to yield the target analyte.

  • Chromatographic Analysis: Separation and quantification of this compound from other FAMEs using GC-MS.

While GC-MS is the most common and robust method, Liquid Chromatography-Mass Spectrometry (LC-MS) presents an alternative approach that may not require derivatization for free fatty acids. However, for esterified fatty acids within complex lipids, a hydrolysis and derivatization step is often still necessary.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using GC-MS

This protocol details a widely used method involving lipid extraction followed by acid-catalyzed transesterification.

1. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

2. Derivatization (Acid-Catalyzed Transesterification)

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.[1]

  • Seal the tube tightly and heat at 100°C for 45-60 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the tube and vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23 or HP-88 (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of FAME isomers.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 240°C at 4°C/min, and hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be determined from a standard, but characteristic ions for cyclopropene fatty acid methyl esters include the molecular ion and fragments resulting from the cleavage of the cyclopropene ring.

    • Quantification: Use an appropriate internal standard (e.g., methyl nonadecanoate or a stable isotope-labeled analog) added before the extraction step for accurate quantification.

Protocol 2: Single-Step Transesterification for Tissues

This method offers a faster alternative by combining extraction and derivatization.

1. Sample Preparation

  • Lyophilize (freeze-dry) the tissue sample to remove water.

  • Accurately weigh approximately 20-30 mg of the dried tissue into a screw-cap glass tube.

2. Direct Transesterification

  • Add 3 mL of a reagent containing methanol:heptane:benzene:2,2-dimethoxypropane:H2SO4 (37:36:20:5:2, by vol).[2]

  • Add an appropriate amount of internal standard.

  • Seal the tube and heat at 80°C for 2 hours with occasional vortexing.[2]

  • Cool the tube to room temperature.

  • The upper heptane layer, containing the FAMEs, can be directly injected into the GC-MS. If necessary, a centrifugation step can be added to pellet any solid material.

3. GC-MS Analysis

  • Follow the GC-MS conditions as described in Protocol 1.

Data Presentation

Quantitative performance data for FAME analysis by GC-MS are summarized below. These are typical values and should be validated for the specific analysis of this compound.

ParameterGC-MS with EIReference
**Linearity (R²) **> 0.99[3]
Limit of Detection (LOD) 10 - 100 pg on column[4]
Limit of Quantification (LOQ) 50 - 500 pg on column
Precision (%RSD) < 10%[3][4]
Accuracy (% Recovery) 90 - 110%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Tissue) extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

biological_context cluster_intake Intake & Absorption cluster_cellular Cellular Fate & Effects diet Dietary Intake of Sterculia Oil absorption Absorption in Gut diet->absorption transport Transport in Bloodstream absorption->transport incorporation Incorporation into Cellular Lipids (e.g., Phospholipids) transport->incorporation inhibition Inhibition of Stearoyl-CoA Desaturase (SCD1) transport->inhibition effects Altered Membrane Fluidity & Lipid Metabolism incorporation->effects inhibition->effects

Caption: Biological context of this compound.

References

Application Notes and Protocols for the Phytochemical Evaluation of Methyl Sterculate in Hibiscus rosa-sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the phytochemical evaluation of methyl sterculate in Hibiscus rosa-sinensis. This document outlines the significance of this compound as a potential phytochemical marker, details experimental protocols for its analysis, and summarizes the quantitative phytochemical composition of Hibiscus rosa-sinensis.

Introduction

Hibiscus rosa-sinensis L., a member of the Malvaceae family, is a well-known ornamental and medicinal plant. Its various parts, including flowers, leaves, stems, and roots, are rich in a diverse array of phytochemicals, such as flavonoids, tannins, terpenoids, and anthocyanins, which contribute to its therapeutic properties like antioxidant, antimicrobial, and anti-inflammatory activities.[1][2][3] Among the less commonly quantified but significant constituents are cyclopropenoid fatty acids (CPFAs), including sterculic acid and its methyl ester, this compound.[3][4][5]

This compound is a notable compound due to its unique chemical structure and biological activities. The presence of a highly strained cyclopropene ring makes it a potent inhibitor of the enzyme Δ9-desaturase (stearoyl-CoA desaturase), a key enzyme in lipid metabolism responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[6][7][8][9][10] This inhibitory action has implications for various physiological processes and pathological conditions, making this compound a compound of interest in drug development. Therefore, the accurate and reliable phytochemical evaluation of this compound in Hibiscus rosa-sinensis is crucial for understanding its potential therapeutic applications and for the quality control of herbal preparations derived from this plant.

Quantitative Phytochemical Data

The following tables summarize the quantitative phytochemical composition of different parts of Hibiscus rosa-sinensis. While specific quantitative data for this compound is not widely available in the literature, the tables provide context on the general phytochemical profile of the plant.

Table 1: Phytochemical Composition of Hibiscus rosa-sinensis Flowers

Phytochemical ClassConstituentConcentrationReference
Phenols Total Phenolics0.678 ± 0.14% (red petals)
Total Phenolics0.680 ± 0.11% (white petals)
Total Phenolics0.678 ± 0.16% (yellow petals)
Total Phenolics0.092 mg/g[5]
Tannins Total Tannins7.5 ± 0.20% (red petals)
Total Tannins8.9 ± 0.21% (white petals)
Total Tannins8.5 ± 0.20% (yellow petals)
Total Tannins0.073 mg/g[5]
Alkaloids Total Alkaloids0.51 ± 0.16% (red petals)
Total Alkaloids0.50 ± 0.18% (white petals)
Total Alkaloids0.48 ± 0.16% (yellow petals)
Flavonoids Total Flavonoids0.171 mg/g[5]
Carbohydrates Total Carbohydrates0.356 mg/g[5]
Protein Total Protein0.247 mg/g[5]
Vitamins Thiamine0.072 mg/g[5]
Niacin0.075 mg/g[5]
Ascorbic Acid0.0339 mg/g[5]
Riboflavin0.087 mg/g[5]
Minerals Calcium0.0127%[5]
Phosphorus0.4113%[5]
Iron0.771%[5]

Table 2: Phytochemical Composition of Hibiscus rosa-sinensis Leaves

Phytochemical ClassConstituentConcentrationReference
Phenols Total Phenolics301 ± 21 mg gallic acid equivalent/100g[5]
Antioxidant Capacity Ascorbic acid equivalent96 ± 35 mg ascorbic acid/100g[5]

Note: The concentration of this compound in various parts of Hibiscus rosa-sinensis has not been extensively quantified in the available literature. Its presence has been confirmed, but further research is required to establish its concentration ranges.

Experimental Protocols

This section provides detailed methodologies for the extraction, derivatization, and quantification of this compound from Hibiscus rosa-sinensis plant material, as well as a general protocol for phytochemical screening.

Protocol for Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction of total lipids, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

3.1.1. Materials and Reagents

  • Hibiscus rosa-sinensis plant material (leaves, flowers, stems, or roots)

  • Chloroform

  • Methanol

  • Hexane (GC grade)

  • Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., methyl nonadecanoate)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560)

3.1.2. Experimental Workflow Diagram

experimental_workflow start Plant Material Collection and Preparation extraction Lipid Extraction (Folch Method) start->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification signaling_pathway SFA Saturated Fatty Acids (e.g., Stearic Acid, Palmitic Acid) SCD1 Δ9-Desaturase (SCD1) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid, Palmitoleic Acid) SCD1->MUFA Product SterculicAcid Sterculic Acid / this compound SterculicAcid->Inhibition

References

Investigating the Anti-parasitic Activity of Methyl Sterculate Against Toxoplasma gondii: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the efficacy of Methyl sterculate as an anti-parasitic agent against Toxoplasma gondii. The provided methodologies are based on established in vitro assays and aim to guide researchers in the screening and characterization of this and similar compounds.

Introduction

Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The current treatment options are limited and can be associated with significant side effects, highlighting the urgent need for novel therapeutic agents. Lipid metabolism, specifically the synthesis of unsaturated fatty acids, has been identified as a crucial pathway for the parasite's intracellular survival and replication.[1][2]

This compound, a cyclopropene fatty acid methyl ester, has emerged as a promising inhibitor of Toxoplasma gondii growth in vitro.[1][3] Its proposed mechanism of action involves the inhibition of the parasite's Stearoyl-CoA Desaturase (SCD), a key enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[2][3] This document outlines the quantitative data supporting the anti-parasitic activity of this compound and provides detailed protocols for key experiments to assess its efficacy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its analogues against Toxoplasma gondii.

Table 1: In Vitro Efficacy (EC₅₀) of Sterculic Acid and its Methyl Ester Analogues against T. gondii

CompoundDescriptionEC₅₀ (µM)
Sterculic acid (INT16)Cyclopropene fatty acid36.2[1][2]
Methyl ester analogue (INT13)Methyl ester of cyclopropene fatty acid248 - 428[1][2]
Methyl ester analogue (INT14)Methyl ester of cyclopropene fatty acid248 - 428[1][2]
Methyl ester analogue (INT15)Methyl ester of cyclopropene fatty acid248 - 428[1][2]
Methoxy analogue (INT21)Methoxy analogue of this compound248.0[4]

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of Sterculic Acid and its Analogues

CompoundHost Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Sterculic acid (INT16)Vero cells215[4]> 5.9
Methyl ester analogues (INT13, 14, 15, 21)Vero cells> 500[4]> 2[4]

Signaling Pathway: Inhibition of Stearoyl-CoA Desaturase

The proposed mechanism of action for this compound against Toxoplasma gondii is the inhibition of the Stearoyl-CoA Desaturase (SCD) enzyme. This enzyme is critical for the synthesis of monounsaturated fatty acids, which are essential for the parasite's membrane biogenesis and overall replication.

SCD_Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD Stearoyl-CoA Desaturase (SCD) of T. gondii SFA->SCD Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) Replication Parasite Replication & Membrane Synthesis MUFA->Replication Essential Component SCD->MUFA Catalysis MethylSterculate This compound MethylSterculate->SCD Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Workflow

A typical experimental workflow to evaluate the anti-parasitic activity of a compound like this compound involves a series of in vitro assays to determine its efficacy, cytotoxicity, and effect on specific parasite processes.

Experimental_Workflow cluster_assays In Vitro Assays Proliferation Tachyzoite Proliferation Assay (Determine EC₅₀) Egress Parasite Egress Assay Proliferation->Egress DataAnalysis Data Analysis (Calculate EC₅₀, CC₅₀, SI) Proliferation->DataAnalysis Cytotoxicity Host Cell Cytotoxicity Assay (e.g., MTS Assay - Determine CC₅₀) Cytotoxicity->DataAnalysis Start Compound Preparation (this compound) Start->Proliferation Start->Cytotoxicity Conclusion Conclusion on Anti-parasitic Activity DataAnalysis->Conclusion

Caption: General experimental workflow for screening.

Detailed Experimental Protocols

Tachyzoite Proliferation Assay

This assay determines the ability of this compound to inhibit the replication of T. gondii tachyzoites within a host cell monolayer.

Materials:

  • Human Foreskin Fibroblasts (HFF) or Vero cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against a parasite protein (e.g., anti-SAG1)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed HFF or Vero cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Culture the cells at 37°C in a 5% CO₂ incubator.

  • Once confluent, infect the host cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5-1.

  • Allow the parasites to invade for 2-4 hours at 37°C.

  • Wash the wells gently with pre-warmed PBS to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the wells with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour.

  • Wash with PBS and acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze the images to quantify the number of parasites per vacuole or the total fluorescence intensity of the parasite stain per well.

  • Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a suitable model.

Host Cell Cytotoxicity Assay (MTS Assay)

This assay evaluates the toxicity of this compound to the host cells to determine its selectivity.

Materials:

  • HFF or Vero cells

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed HFF or Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the same duration as the proliferation assay (e.g., 24-48 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Parasite Egress Assay

This assay assesses the effect of this compound on the ability of mature tachyzoites to exit the host cell.

Materials:

  • HFF or Vero cells infected with T. gondii for 30-36 hours

  • DMEM (serum-free)

  • This compound

  • Egress-inducing agent (e.g., 2 µM A23187 calcium ionophore or 200 µM zaprinast)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Infect a confluent monolayer of HFF or Vero cells in a 96-well plate with T. gondii tachyzoites.

  • Allow the infection to proceed for 30-36 hours at 37°C.

  • Pre-treat the infected cells with various concentrations of this compound in serum-free DMEM for 15-30 minutes.

  • Induce egress by adding the egress-inducing agent (A23187 or zaprinast).

  • Incubate for 5-10 minutes at 37°C.

  • Centrifuge the plate at 200 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Measure the LDH activity in the supernatant according to the manufacturer's protocol.

  • Include controls for spontaneous egress (no inducing agent) and maximum LDH release (lysing all cells with a detergent).

  • Analyze the data to determine if this compound inhibits or enhances parasite egress.

By following these detailed protocols, researchers can effectively investigate the anti-parasitic properties of this compound and other potential drug candidates against Toxoplasma gondii.

References

Troubleshooting & Optimization

Improving the stability of Methyl sterculate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl sterculate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation in aqueous solutions?

A1: this compound in aqueous solutions is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield sterculic acid and methanol.[1][2]

  • Oxidation: The highly strained and reactive cyclopropene ring is prone to oxidation, which can lead to ring-opening and the formation of various degradation products, such as conjugated enones.[3]

Q2: What factors can accelerate the degradation of this compound in my experiments?

A2: Several factors can negatively impact the stability of this compound in aqueous solutions:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.[4] Strong acids can also promote the degradation of the cyclopropane ring.[5]

  • Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation reactions.[6][7]

  • Exposure to Oxygen: The presence of dissolved oxygen in the aqueous medium will accelerate the oxidative degradation of the cyclopropene ring.[6][7]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.[7]

  • Light Exposure: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidative degradation.[1]

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: Due to its lipophilic nature, this compound is poorly soluble in water. To prepare a stable aqueous formulation, it is best to create an oil-in-water emulsion. This can be achieved by using surfactants or emulsifying agents.[8][9][10] The choice of emulsifier will depend on your specific experimental requirements (e.g., cell culture compatibility).

Q4: What are some recommended storage conditions for aqueous preparations of this compound?

A4: To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions:

  • Temperature: Store at 2-8°C.[11] Avoid freezing, as this can disrupt emulsions.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon and use sealed containers.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • pH: Maintain a neutral pH (around 7.0) to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound in my assay. Degradation of the compound due to hydrolysis or oxidation.Prepare fresh solutions before each experiment. Ensure proper storage conditions (low temperature, protection from light and oxygen). Consider using antioxidants.
Precipitate forms in my aqueous this compound solution. Poor solubility or emulsion instability.Increase the concentration of the emulsifier or try a different type of surfactant.[9][10] Sonication may also help to create a more stable emulsion.
I observe unexpected peaks in my HPLC or GC analysis. Degradation products of this compound are present.This is likely due to hydrolysis (forming sterculic acid) or oxidation of the cyclopropene ring.[3][5] Review your solution preparation and storage procedures to minimize degradation.
The pH of my buffered this compound solution changes over time. Hydrolysis of the methyl ester to sterculic acid will lower the pH of the solution.Use a buffer with sufficient capacity to maintain the desired pH. Prepare solutions fresh as needed.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Emulsion

This protocol describes a general method for creating a stable oil-in-water emulsion of this compound for use in biological experiments.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80) or other suitable non-ionic surfactant

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Sterile, amber glass vials

  • Sonicator (probe or bath)

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO) at a high concentration.

  • In a separate sterile tube, prepare the desired concentration of surfactant in the aqueous buffer (e.g., 1% w/v Polysorbate 80 in PBS).

  • While vortexing the surfactant solution, slowly add the this compound stock solution to achieve the final desired concentration.

  • Sonicate the mixture to create a fine emulsion. The duration and power of sonication will need to be optimized for your specific setup.

  • Store the emulsion at 2-8°C, protected from light and oxygen.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a method for quantifying the amount of intact this compound in an aqueous solution over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Aqueous this compound preparation to be tested

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the mobile phase. Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.

  • Sample Preparation: At each time point, take an aliquot of the aqueous this compound preparation. Extract the this compound into an organic solvent like hexane or ethyl acetate. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Using the peak area for this compound from the sample chromatogram, determine the concentration from the standard curve. A decrease in concentration over time indicates degradation.

HPLC Conditions (Example):

  • Mobile Phase: Isocratic elution with 90:10 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.[12]

  • Column Temperature: 40°C.[12]

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Acidic or basic pH accelerates hydrolysis.[4]Maintain a neutral pH (6.5-7.5).
Temperature Increased temperature accelerates degradation.[6][7]Store solutions at 2-8°C.
Oxygen Promotes oxidative degradation.[6]De-gas solutions and store under inert gas.
Light Can induce photo-oxidation.[1]Use amber vials or protect from light.
Metal Ions Catalyze oxidation.[7]Use high-purity water and reagents.

Visualizations

degradation_pathways MS This compound SA Sterculic Acid + Methanol MS->SA Hydrolysis (H₂O, H⁺ or OH⁻) OP Oxidation Products (e.g., conjugated enones) MS->OP Oxidation (O₂, light, metal ions)

Caption: Primary degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep1 Dissolve this compound in organic solvent prep3 Mix and Sonicate to create emulsion prep1->prep3 prep2 Prepare aqueous surfactant solution prep2->prep3 storage Store at 2-8°C Protected from light & O₂ prep3->storage analysis1 Sample at Time Points storage->analysis1 analysis2 Extract with Organic Solvent analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3

Caption: Workflow for preparing and assessing the stability of this compound solutions.

References

Challenges in the large-scale synthesis and purification of Methyl sterculate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis and purification of Methyl sterculate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the production of this unique cyclopropene-containing fatty acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most common and direct precursor for large-scale production of this compound is the oil extracted from the seeds of Sterculia foetida. This oil is naturally rich in triglycerides containing sterculic acid, which can be converted to this compound via transesterification.[1][2]

Q2: What are the key challenges in synthesizing and purifying this compound?

A2: The primary challenge is the inherent instability of the cyclopropene ring present in sterculic acid. This ring is highly strained and susceptible to degradation under harsh conditions, such as high temperatures and acidic environments.[1] Therefore, reaction and purification conditions must be carefully controlled to prevent ring-opening and other side reactions.

Q3: Which catalyst is recommended for the transesterification of Sterculia foetida oil?

A3: A base-catalyzed transesterification using sodium methoxide (NaOMe) in methanol is a commonly used and effective method.[1] This approach has been shown to be successful without degrading the sensitive cyclopropene ring.[1] While acid catalysts can also be used for esterification, they are generally not recommended for transesterification of oils containing cyclopropene fatty acids due to the risk of ring degradation.

Q4: How can the purity of this compound be assessed during and after production?

A4: The purity of this compound can be monitored and quantified using several analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a standard method for analyzing fatty acid methyl ester (FAME) profiles and determining the percentage of this compound.[2][3] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for quantification and to confirm the integrity of the cyclopropene ring.[1][4]

Troubleshooting Guides

Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete transesterification reaction. 2. Degradation of the cyclopropene ring. 3. Suboptimal catalyst concentration or reaction time.1. Ensure a sufficient molar excess of methanol is used to drive the reaction to completion. A 6:1 molar ratio of methanol to oil is a common starting point. 2. Maintain a mild reaction temperature (e.g., 35-60°C) and avoid acidic conditions.[1] 3. Optimize the catalyst concentration and reaction time through small-scale pilot experiments.
Formation of soap (saponification) 1. High free fatty acid (FFA) content in the starting oil. 2. Presence of water in the reaction mixture.1. If the FFA content is high (>2%), consider a two-step process: an initial acid-catalyzed esterification to convert FFAs to methyl esters, followed by the base-catalyzed transesterification.[5] 2. Ensure all reactants and equipment are dry. Use anhydrous methanol.
Presence of significant byproducts 1. Side reactions due to impurities in the oil. 2. Incomplete conversion of triglycerides, leading to residual mono- and diglycerides.1. Purify the crude Sterculia foetida oil before transesterification to remove polar impurities.[1] 2. Optimize reaction conditions (time, temperature, catalyst) to ensure complete conversion. Monitor the reaction progress using TLC or GC.
Purification
Issue Potential Cause(s) Recommended Solution(s)
Degradation of this compound during purification 1. Use of high temperatures during distillation. 2. Exposure to acidic conditions during washing steps.1. Employ vacuum distillation or short-path distillation to lower the boiling point and minimize thermal stress on the molecule.[6] 2. Use gentle washing with neutral or slightly basic water to remove residual catalyst and glycerol. Avoid acid washes.
Co-elution with other fatty acid methyl esters during chromatography 1. Similar polarity and boiling points of other FAMEs present in the mixture.1. For preparative HPLC, use a reverse-phase column (e.g., C18) with an appropriate solvent gradient to achieve better separation.[2] 2. Consider urea complexation to enrich the cyclopropene-containing esters before final chromatographic purification.[1]
Low recovery after urea complexation 1. Suboptimal urea-to-FAME ratio or crystallization temperature.1. Experiment with different urea-to-FAME ratios and crystallization temperatures to maximize the inclusion of saturated and monounsaturated FAMEs in the urea crystals, leaving the cyclopropene FAMEs in the filtrate.

Experimental Protocols

Large-Scale Synthesis of this compound from Sterculia foetida Oil

This protocol is adapted from a method for the transesterification of Sterculia foetida oil.[1]

Materials:

  • Crude Sterculia foetida oil

  • Methanol (anhydrous)

  • Sodium methoxide (30% solution in methanol)

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Diatomaceous earth (e.g., Celite)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, condenser, and temperature control

  • Separatory funnel or centrifugation system

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Oil Preparation: If the crude oil contains significant particulate matter, it should be filtered through a bed of diatomaceous earth.

  • Reaction Setup: In the reaction vessel, add Sterculia foetida oil. For every 100g of oil, add 24.3 mL of methanol.

  • Catalyst Addition: While stirring, add 3.4 mL of a 30% sodium methoxide solution in methanol for every 100g of oil.

  • Reaction: Heat the mixture to 35°C and maintain this temperature with continuous stirring overnight.

  • Work-up:

    • After the reaction is complete, add an equal volume of water to the mixture.

    • Transfer the mixture to a large separatory funnel or a centrifugation system to separate the layers. The upper layer contains the this compound in an organic phase, and the lower layer is the aqueous/glycerol phase.

    • Collect the upper organic layer.

    • Wash the organic layer twice with water, gently at first to avoid emulsion formation, then more vigorously.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the hexane using a rotary evaporator to yield the crude this compound.

Quantitative Data Summary (Synthesis)

ParameterValue/RangeReference
Methanol to Oil Molar Ratio~6:1[7]
Catalyst (NaOMe) Concentration~0.34 mL (30% solution) per 10g of oil[1]
Reaction Temperature35°C[1]
Reaction TimeOvernight[1]
Expected Purity (crude)>90% (can be further purified)N/A
Purification of this compound by Urea Complexation

This protocol is designed to enrich the cyclopropene-containing fatty acid methyl esters.[1]

Materials:

  • Crude this compound mixture

  • Urea

  • Methanol

  • Hexane

  • Hydrochloric acid (1% aqueous solution)

  • Diethyl ether

Equipment:

  • Reflux apparatus

  • Filtration apparatus (Buchner funnel)

  • Separatory funnel

Procedure:

  • Urea Solution Preparation: In a flask equipped with a reflux condenser, dissolve 20g of urea in 100 mL of methanol by heating at reflux.

  • Complex Formation: To the hot urea solution, add 8.3g of the crude this compound mixture. Stir until the mixture is homogeneous and then allow it to cool to room temperature overnight to allow for crystal formation.

  • Filtration: Filter the resulting suspension to separate the urea-FAME adduct crystals from the liquid filtrate (which is enriched in this compound).

  • Washing: Wash the collected crystals twice with small portions of methanol saturated with urea. Combine the filtrate and the washes.

  • Extraction of Enriched this compound:

    • Pour the combined filtrate into 60 mL of 1% aqueous HCl in a separatory funnel.

    • Extract the mixture first with 50 mL of hexane and then with 50 mL of diethyl ether.

    • Combine the organic extracts.

  • Final Processing: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the enriched this compound.

Quantitative Data Summary (Purification)

MethodKey ParametersExpected OutcomeReference
Urea Complexation Urea:FAME ratio of ~2.4:1 (w/w) in methanolEnrichment of cyclopropene FAMEs in the non-adduct fraction[1]
Vacuum Distillation Temperature and pressure dependent on the FAME mixtureSeparation based on boiling points; reduces thermal stress[6]
Preparative HPLC C18 column with acetonitrile/water or similar gradientHigh purity separation of individual FAMEs[2]

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: Sterculia foetida Oil transesterification Transesterification (Methanol, NaOMe, 35°C) start->transesterification phase_separation Phase Separation (Water Addition) transesterification->phase_separation washing Washing phase_separation->washing drying Drying (Anhydrous MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product Purification_Workflow cluster_purification This compound Purification crude_product Crude this compound urea_complexation Urea Complexation (Methanol, Urea) crude_product->urea_complexation filtration Filtration urea_complexation->filtration extraction Liquid-Liquid Extraction filtration->extraction Filtrate byproducts Saturated/Monounsaturated FAMEs (in crystals) filtration->byproducts Crystals final_drying Drying & Solvent Removal extraction->final_drying pure_product Purified this compound final_drying->pure_product Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield byproducts High Byproducts start->byproducts degradation Product Degradation start->degradation cause_incomplete_rxn Incomplete Reaction? low_yield->cause_incomplete_rxn cause_degradation Ring Degradation? low_yield->cause_degradation byproducts->cause_incomplete_rxn cause_impurities Oil Impurities? byproducts->cause_impurities degradation->cause_degradation cause_harsh_conditions Harsh Purification? degradation->cause_harsh_conditions solution_optimize Optimize Reaction (Time, Temp, Molar Ratio) cause_incomplete_rxn->solution_optimize Yes solution_mild_conditions Use Mild Conditions (Low Temp, No Acid) cause_degradation->solution_mild_conditions Yes solution_purify_oil Pre-purify Oil cause_impurities->solution_purify_oil Yes solution_gentle_purification Use Gentle Purification (Vacuum Distillation) cause_harsh_conditions->solution_gentle_purification Yes

References

Common interferences in the gas chromatographic analysis of Methyl sterculate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatographic (GC) analysis of methyl sterculate.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for preparing this compound for GC analysis, and what are their potential pitfalls?

A1: The most common method for preparing fatty acids for GC analysis is conversion to their corresponding fatty acid methyl esters (FAMEs). However, due to the reactive nature of the cyclopropene ring in sterculic acid, the choice of derivatization method is critical.

  • Acid-Catalyzed Methylation: This method, often using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl, is generally not recommended for sterculic acid. The acidic conditions can cause degradation of the highly strained cyclopropene ring, leading to the formation of artifacts and inaccurate quantification.[1]

  • Base-Catalyzed Transesterification: This is the preferred method for preparing this compound from lipid samples.[1][2][3] A cold base-catalyzed reaction, for instance using methanolic potassium hydroxide (KOH), is effective and minimizes the risk of artifact formation.[1][3]

  • Silylation: For the analysis of free sterculic acid, silylation is a suitable alternative to avoid degradation.[1][4] This method replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility for GC analysis without exposing the cyclopropene ring to harsh acidic conditions.[4]

Q2: Which type of GC column is best suited for the analysis of this compound?

A2: The separation of this compound from other fatty acid methyl esters, especially its isomers, requires a highly polar capillary column.

  • Highly Polar Columns: Cyanopropyl-polysiloxane phases, such as HP-88, or biscyanopropyl phases, like Rt-2560, are recommended for detailed cis-trans isomer separations, which is often a challenge in FAME analysis.[5][6][7]

  • Polyethylene Glycol (PEG) Columns: Columns with Carbowax-type stationary phases (e.g., FAMEWAX) are also commonly used for FAME analysis and can provide good separation for less complex samples.[6][7]

The choice of column will depend on the complexity of the sample matrix and the specific isomers that need to be resolved.

Q3: What are the expected degradation products of this compound during improper sample preparation or GC analysis?

A3: The instability of the cyclopropene ring in this compound, particularly at high temperatures and in acidic environments, can lead to the formation of various degradation products. Acid-catalyzed methylation can result in a range of artifacts, including polymers.[1] Contact with silver nitrate-silica gel, used in some chromatographic techniques, can cause the cyclopropene ring to open, yielding isomers with methylene, hydroxymethyl, or nitratomethyl side-chains.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites in the Inlet: Contamination or degradation products on the injector liner or septum can interact with the analyte.

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column.

  • Improper Column Installation: Leaks at the inlet or detector fittings can affect carrier gas flow and peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

Issue 2: Split Peaks

Possible Causes:

  • Improper Injection Technique: A bent syringe needle or too rapid injection can cause the sample to be introduced unevenly.

  • Inlet Temperature Too Low: Can lead to incomplete vaporization of the sample.

  • Contamination in the Inlet: Particulate matter in the liner can cause the sample path to split.

  • Co-elution with an Isomer: The "split" peak may actually be a closely eluting isomer.

Troubleshooting Steps:

Caption: Troubleshooting workflow for split peaks in GC analysis.

Issue 3: Presence of Unexpected Peaks (Artifacts)

Possible Causes:

  • Degradation during Derivatization: Use of acidic conditions for methylation can degrade this compound.

  • Sample Matrix Interferences: Co-extracted compounds from the sample can produce peaks.

  • Septum Bleed: Fragments of the injector septum can introduce contaminants.

Troubleshooting Steps:

Caption: Troubleshooting workflow for the presence of artifacts.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Lipids

This protocol is adapted for the preparation of FAMEs from lipid samples containing sterculic acid, minimizing the degradation of the cyclopropene ring.

  • Sample Preparation: Weigh approximately 25 mg of the lipid sample into a screw-capped glass tube.

  • Reaction Mixture: Add 2 mL of a 2 M methanolic hydrochloride reagent. This can be prepared by carefully mixing acetyl chloride with methanol.

  • Heating: Tightly cap the vial and heat at 80°C for 20 minutes in a heating block.

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Extraction: Add 2 mL of water and 2 mL of n-heptane to the vial. Vortex thoroughly to extract the FAMEs into the heptane layer.

  • Analysis: Carefully transfer the upper heptane layer to an autosampler vial for GC analysis.

Protocol 2: Gas Chromatography Parameters for FAME Analysis

These are general starting parameters for the analysis of FAMEs, including this compound, on a highly polar column. Optimization may be required based on the specific instrument and sample.

ParameterSetting
GC System Agilent 7890A or equivalent
Column HP-88 (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Detector Gases Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min

This table is based on parameters described in the literature.[5][7]

Visualization of Experimental Workflow

Caption: General experimental workflow for GC analysis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Methyl Sterculate in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl sterculate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies aimed at enhancing the bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is the methyl ester of sterculic acid, a fatty acid characterized by a unique cyclopropene ring.[1] Due to its lipophilic (fat-loving) nature and consequently poor water solubility, its oral absorption is often limited, leading to low and variable bioavailability.[2][3] Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic outcomes in pre-clinical and clinical studies.

Q2: What are the primary strategies for enhancing the oral bioavailability of lipophilic compounds like this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of the compound in the gastrointestinal (GI) tract. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut.[2][4]

  • Cyclodextrin Complexation: Encapsulating the lipophilic molecule within the hydrophobic core of cyclodextrin molecules to increase its aqueous solubility.[5][6]

  • Nanoparticle Formulations: Such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), which increase the surface area for dissolution and can offer targeted delivery.[7][8][9]

Formulation Strategies

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve this compound bioavailability?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in the aqueous environment of the GI tract.[2][10] This process enhances the solubilization of the lipophilic drug, presenting it in a dissolved state with a large surface area for absorption across the intestinal wall.[11]

Q4: What are the key considerations when selecting excipients for a this compound SEDDS formulation?

A4: The selection of oils, surfactants, and co-surfactants is critical for a successful SEDDS formulation. Key considerations include:

  • Solubility: this compound should have high solubility in the chosen oil phase.

  • Surfactant Properties: The surfactant should have a high Hydrophilic-Lipophilic Balance (HLB) value (typically 12-18) to promote the formation of oil-in-water emulsions. Non-ionic surfactants are generally preferred due to their lower toxicity.[4]

  • Co-surfactant Function: A co-surfactant helps to reduce the interfacial tension and improve the spontaneity of emulsification.

  • Excipient Compatibility: All components must be compatible with each other and with the capsule shell if encapsulated.

Q5: How can cyclodextrins be used to enhance the bioavailability of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex.[5][6] This complex has improved water solubility and dissolution rate, which can lead to enhanced oral absorption.[12] Methyl-β-cyclodextrin is often used for its ability to effectively solubilize fatty acids.[6]

Q6: What are the potential advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?

A6: SLNs are colloidal carriers made from solid lipids that are solid at body temperature.[7][13] They offer several advantages for the oral delivery of lipophilic drugs like this compound:

  • Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.[13]

  • Improved Stability: The solid matrix can protect the drug from chemical degradation in the GI tract.[7]

  • Enhanced Absorption: The small particle size increases the surface area for dissolution, and the lipid nature can facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[14]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Formulation Efforts
Potential Cause Troubleshooting Steps
Poor Formulation Design - Re-evaluate excipient selection: Ensure high solubility of this compound in the oil phase of your SEDDS. Screen a wider range of surfactants and co-surfactants. - Optimize component ratios: Use pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and efficient microemulsion. - For cyclodextrin complexes: Confirm the formation of an inclusion complex using techniques like DSC, FTIR, or NMR.[15] Optimize the drug-to-cyclodextrin molar ratio.
Precipitation in the GI Tract - Incorporate precipitation inhibitors: For SEDDS, consider adding polymers like HPMC to maintain a supersaturated state of the drug upon dilution in the gut. - Assess formulation stability in simulated GI fluids: Test the stability and particle size of your formulation in simulated gastric and intestinal fluids to predict its in-vivo behavior.
Metabolic Instability - Investigate the metabolic fate of this compound: While specific data is limited, fatty acid esters can be hydrolyzed by esterases in the GI tract, liver, and blood.[1][16] The resulting sterculic acid may then undergo further metabolism. Understanding this is key to interpreting bioavailability data. - Consider co-administration with enzyme inhibitors: If rapid metabolism is suspected, co-administration with relevant enzyme inhibitors could be explored in pre-clinical models.
Efflux Transporter Activity - Evaluate the role of P-glycoprotein (P-gp): Some lipophilic compounds are substrates for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen. Some surfactants used in SEDDS have been shown to inhibit P-gp.[11]
Issue 2: Formulation Instability
Potential Cause Troubleshooting Steps
Phase Separation in SEDDS - Re-optimize excipient ratios: The formulation may be in a metastable region. Re-evaluate the pseudo-ternary phase diagram. - Check for excipient degradation: Ensure the quality and stability of the oils, surfactants, and co-surfactants used.
Drug Crystallization - Increase the amount of solubilizing agent: The drug concentration may be too close to the saturation limit of the formulation. - Incorporate crystallization inhibitors: Certain polymers can help prevent drug precipitation.
Particle Aggregation in Nanoparticle Formulations - Optimize surfactant concentration: The amount of surfactant may be insufficient to stabilize the nanoparticle surface. - Measure zeta potential: A higher absolute zeta potential (e.g., > |30 mV|) indicates better colloidal stability. Adjust the formulation or add stabilizers to increase the surface charge.
Issue 3: Analytical Challenges in Quantifying this compound
Potential Cause Troubleshooting Steps
Poor Sensitivity or Resolution in HPLC/GC-MS - Optimize chromatographic conditions: For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for fatty acid methyl esters.[17] For GC-MS, a polar capillary column is often used.[18] - Consider derivatization: While this compound is already an ester, derivatization to a more volatile or detectable compound might be necessary for specific analytical setups, though this can be challenging with the reactive cyclopropene ring.[19]
Interference from Biological Matrix - Develop a robust sample preparation method: This may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances from plasma or tissue homogenates. - Use an appropriate internal standard: A structurally similar compound that is not endogenously present should be used to account for extraction losses and matrix effects.
Instability During Sample Preparation and Analysis - Minimize exposure to heat and acidic conditions: The cyclopropene ring of sterculic acid is known to be sensitive to heat and acid.[18] These conditions should be avoided during sample processing and analysis to prevent degradation. - Store samples appropriately: Store plasma and tissue samples at -80°C until analysis.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₃₆O₂[7]
Molecular Weight308.5 g/mol [7]
AppearanceColorless liquidInferred
Water SolubilityVery lowInferred
Lipophilicity (LogP)HighInferred
Protocol 1: General Method for Preparation of a this compound SEDDS Formulation
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, soybean oil, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL, Kolliphor RH40), and co-surfactants (e.g., Transcutol, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the Final Formulation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the desired amount of this compound in the oil phase with gentle stirring.

    • Add the surfactant and co-surfactant and mix until a clear, isotropic mixture is formed.

Protocol 2: General Method for Quantification of this compound in Rat Plasma by GC-MS

This protocol is a general guideline and requires optimization for this compound.

  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard (e.g., a deuterated or odd-chain fatty acid methyl ester).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:isopropanol, 3:2 v/v).

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 230°C) at a controlled rate.

    • Injector: Splitless mode at a temperature that ensures volatilization without degradation.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Impact (EI).

    • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. A full scan can be used for initial identification.

Visualizations

Diagram 1: General Workflow for Enhancing this compound Bioavailability

G cluster_formulation Formulation Development cluster_characterization In-Vitro Characterization cluster_invivo In-Vivo Evaluation A This compound (Poorly Soluble) B Select Bioavailability Enhancement Strategy A->B C Self-Emulsifying Drug Delivery System (SEDDS) B->C Lipid-Based D Cyclodextrin Complexation B->D Encapsulation E Solid Lipid Nanoparticles (SLNs) B->E Nanotechnology F Solubility & Dissolution Studies C->F D->F E->F G Particle Size & Zeta Potential Analysis F->G H Stability in Simulated GI Fluids G->H I Animal Dosing (e.g., Rats) H->I J Blood Sampling I->J K Bioanalytical Method (e.g., GC-MS) J->K L Pharmacokinetic Analysis (AUC, Cmax) K->L M Enhanced Bioavailability L->M

A general workflow for developing and evaluating formulations to enhance the in-vivo bioavailability of this compound.

Diagram 2: Signaling Pathway of Potential this compound Metabolism

G A This compound (Oral Administration) B Intestinal Lumen A->B C Hydrolysis by Esterases B->C E Absorption into Enterocytes B->E Direct Absorption (minor) D Sterculic Acid + Methanol C->D D->E F Metabolism in Liver (e.g., Beta-oxidation) E->F G Systemic Circulation E->G Bypass First-Pass (via Lymphatics) F->G H Excretion G->H

A putative metabolic pathway for orally administered this compound, highlighting potential hydrolysis and absorption routes.

References

Purification challenges of Methyl sterculate from complex lipid mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl sterculate from complex lipid mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Degradation of the cyclopropene ring: The cyclopropene ring in this compound is sensitive to high temperatures and acidic conditions.[1][2]- Use a cold-catalyzed methylation method (e.g., sodium methylate in methanol at low temperatures).- Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath set to a low temperature or nitrogen stream.- Use neutral or slightly basic conditions during all purification steps.
Incomplete Extraction from the Reaction Mixture: Inefficient partitioning between aqueous and organic phases.- Ensure proper mixing during extraction.- Use a sufficient volume of a non-polar solvent like hexane for extraction.- Perform multiple extractions to maximize recovery.
Co-elution with other FAMEs: Similar retention times of this compound and other unsaturated FAMEs in chromatography.- Optimize the chromatographic method (see specific protocols below).- Consider using argentation chromatography, which separates based on the degree of unsaturation.[3][4]
Poor Purity of Final Product Presence of Saturated FAMEs: Saturated FAMEs are often major components of natural lipid mixtures.- Employ urea adduction (crystallization) to selectively remove saturated FAMEs. Saturated FAMEs form crystalline adducts with urea, while unsaturated and cyclopropene FAMEs remain in the liquid phase.[5][6]
Contamination with other Unsaturated FAMEs: Oleic acid, linoleic acid, and other unsaturated FAMEs can be difficult to separate from this compound.- Utilize preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation.[5] - Argentation chromatography can also be effective in separating FAMEs with different degrees and types of unsaturation.
Presence of Non-FAME Lipids: Contamination from other lipid classes like sterols.- A preliminary purification step using silica gel column chromatography can remove more polar and non-polar lipid contaminants.
Product Instability During Storage Oxidation or Degradation of the Cyclopropene Ring: Exposure to air, light, or residual acid/base can degrade the product over time.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or -80°C).- Ensure all residual catalysts are removed before storage.- Add an antioxidant like BHT (Butylated hydroxytoluene) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge is the inherent instability of the cyclopropene ring, which is susceptible to degradation under acidic conditions and high temperatures.[1][2] This requires careful selection of methylation and purification methods that employ mild conditions.

Q2: Which analytical method is best for assessing the purity of this compound?

A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for quantifying the purity of this compound and other FAMEs.[7] GC-Mass Spectrometry (GC-MS) can be used for structural confirmation.

Q3: Can I use standard acid-catalyzed methylation for preparing FAMEs from Sterculia oil?

A3: It is not recommended. Acid catalysts like boron trifluoride (BF3) in methanol or methanolic HCl, especially when heated, can lead to the degradation of the cyclopropene ring.[1] A cold base-catalyzed method is preferable.

Q4: What are the main methods for preparative scale purification of this compound?

A4: The three primary methods are:

  • Urea Adduction (Crystallization): To remove saturated FAMEs.[5][6]

  • Preparative Reversed-Phase HPLC (RP-HPLC): For high-purity isolation from other unsaturated FAMEs.[5]

  • Argentation Chromatography: To separate FAMEs based on the degree of unsaturation.[3][4]

Q5: How does urea adduction work for purifying this compound?

A5: Urea molecules form crystalline inclusion complexes with linear, saturated fatty acid methyl esters. The branched or bent structures of unsaturated and cyclopropene FAMEs, like this compound, prevent them from fitting into the urea crystal lattice, thus they remain in the liquid phase and can be separated by filtration.[6][8]

Q6: Is this compound commercially available as a pure standard?

A6: Yes, this compound is available from some chemical suppliers as a research-grade standard, which can be useful for method development and as a reference.[9]

Quantitative Data on Purification Methods

The following table summarizes the reported purity and yield for different methods used in the purification of this compound and related cyclopropene FAMEs.

Purification Method Starting Material Achieved Purity Yield/Recovery Reference
Preparative RP-HPLC FAMEs from Bombax munguba95-98% for this compound~55-60 mg per 90 mg injection[5]
Preparative RP-HPLC FAMEs from Sterculia foetida95-97% for Methyl malvalate~40-45 mg this compound per 90 mg injection[5]
Urea Adduction General FAMEsEffective for removing saturated FAMEsYields of 77-80% for the unsaturated fraction[6]

Experimental Protocols

Cold Base-Catalyzed Methylation

This protocol is designed to minimize the degradation of the cyclopropene ring.

  • Preparation: To 100 mg of Sterculia oil in a screw-cap tube, add 2 mL of hexane.

  • Methylation: Add 0.2 mL of 2M sodium methoxide in methanol.

  • Reaction: Cap the tube tightly and vortex for 2 minutes at room temperature. Let it stand for 10 minutes.

  • Quenching and Extraction: Add 5 mL of water and vortex. Centrifuge to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • Washing: Wash the hexane layer with two additional 5 mL portions of water.

  • Drying and Storage: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen. Store the FAMEs at -20°C under an inert atmosphere.

Purification by Urea Adduction

This protocol separates saturated from unsaturated FAMEs.

  • Urea Solution Preparation: Dissolve 15 g of urea in 50 mL of methanol by heating to 60-70°C.

  • FAME Addition: To the warm urea solution, add 5 g of the crude FAME mixture obtained from the methylation step.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it at 4°C overnight to facilitate the crystallization of urea-saturated FAME adducts.

  • Filtration: Filter the cold mixture through a Büchner funnel to separate the solid urea adducts from the liquid filtrate.

  • Filtrate Processing: The filtrate contains the enriched unsaturated and cyclopropene FAMEs. Wash the collected solid adducts with a small amount of cold methanol to recover any remaining liquid. Combine the filtrates.

  • Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in hexane and wash with water to remove any co-dissolved urea. Dry the hexane layer and evaporate the solvent to obtain the purified this compound-rich fraction.

High-Purity Isolation by Preparative RP-HPLC

This protocol is for the final purification of this compound.

  • Sample Preparation: Dissolve the this compound-enriched fraction from the urea adduction step in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (preparative scale).

    • Mobile Phase: Acetonitrile/water mixture (e.g., 90:10 v/v). The exact ratio may need optimization.

    • Flow Rate: Dependent on the column dimensions (typically 10-20 mL/min for preparative columns).

    • Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 205 nm).

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak, as determined by prior analytical HPLC runs or by in-line mass spectrometry.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Complex Lipid Mixture (e.g., Sterculia foetida oil) methylation Cold Base-Catalyzed Methylation start->methylation crude_fame Crude FAME Mixture methylation->crude_fame urea_adduction Urea Adduction (Crystallization) crude_fame->urea_adduction enriched_fraction This compound-Enriched Fraction urea_adduction->enriched_fraction saturated_fames Saturated FAMEs (Removed) urea_adduction->saturated_fames prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc pure_ms High-Purity This compound prep_hplc->pure_ms analysis Purity Assessment (GC/GC-MS) pure_ms->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Low Purity of This compound? check_saturated Saturated FAMEs Present? start->check_saturated check_unsaturated Other Unsaturated FAMEs Present? check_saturated->check_unsaturated No urea Perform Urea Adduction check_saturated->urea Yes hplc Optimize Preparative RP-HPLC check_unsaturated->hplc Yes end High Purity Achieved check_unsaturated->end No urea->check_unsaturated argentation Consider Argentation Chromatography hplc->argentation hplc->end argentation->end

Caption: Troubleshooting logic for improving this compound purity.

References

Validation & Comparative

A Comparative Analysis of Methyl Sterculate and Sterculic Acid as Δ9-Desaturase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related cyclopropene fatty acids, methyl sterculate and sterculic acid, as inhibitors of Δ9-desaturase (stearoyl-CoA desaturase, SCD). The inhibition of this key enzyme in lipid metabolism has significant implications for therapeutic strategies in various diseases, including metabolic disorders and cancer. This document synthesizes experimental data on their inhibitory efficacy, effects on cellular fatty acid composition, and impact on key signaling pathways.

Executive Summary

Quantitative Performance Comparison

The following table summarizes the available quantitative data for the inhibition of Δ9-desaturase by sterculic acid and this compound. It is important to note the absence of a side-by-side study, which limits a direct comparison of potency.

ParameterSterculic AcidThis compoundReference
IC50 Value 0.9 μMNot Reported[1]
Observed Inhibition >90% inhibition of SCD enzyme activity in differentiating 3T3-L1 adipocytes.Effective inhibition of oleic acid synthesis in Plasmodium falciparum and growth inhibition in Rhodococcus opacus.[6][7]
Effect on Cellular Fatty Acids Significant increase in palmitic (16:0) and stearic (18:0) acids; marked decrease in palmitoleic (16:1) and oleic (18:1) acids in 3T3-L1 adipocytes.Decrease in stearate and oleate levels in R. opacus.[4][8][9][10]

Experimental Protocols

In Vitro Δ9-Desaturase Activity Assay (Microsomal Assay)

This protocol is adapted from methodologies utilizing liver microsomes as a source of Δ9-desaturase.

a. Preparation of Microsomes:

  • Homogenize fresh liver tissue in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Desaturation Assay:

  • Prepare a reaction mixture containing:

    • Liver microsomes (as the enzyme source)

    • NADH

    • ATP and Coenzyme A (for the synthesis of the acyl-CoA substrate)

    • Bovine serum albumin (BSA)

    • The inhibitor (sterculic acid or this compound) dissolved in an appropriate solvent (e.g., ethanol).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate, [1-¹⁴C]stearoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) to saponify the lipids.

c. Product Analysis:

  • Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Methylate the extracted fatty acids to form fatty acid methyl esters (FAMEs).

  • Separate the FAMEs (specifically stearate and oleate) using argentation thin-layer chromatography (Ag-TLC).

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Calculate the enzyme activity based on the conversion of [1-¹⁴C]stearate to [1-¹⁴C]oleate.

Cellular Fatty Acid Analysis

This protocol outlines the steps to determine the effect of the inhibitors on the fatty acid composition of cultured cells.

a. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., 3T3-L1 adipocytes, cancer cell lines) under standard conditions.

  • Treat the cells with varying concentrations of sterculic acid or this compound for a specified duration.

b. Lipid Extraction:

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Extract the total lipids from the cell pellet using a standard method such as the Bligh and Dyer technique, which employs a chloroform:methanol:water solvent system.

c. Transesterification to FAMEs:

  • Evaporate the solvent from the lipid extract.

  • Transesterify the lipids to fatty acid methyl esters (FAMEs) by heating with a reagent such as 14% boron trifluoride in methanol or methanolic HCl.

d. Gas Chromatography (GC) Analysis:

  • Analyze the FAMEs by gas chromatography with a flame ionization detector (GC-FID) or gas chromatography-mass spectrometry (GC-MS).

  • Use a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) to achieve separation of the different FAMEs.

  • Identify and quantify the individual fatty acids by comparing their retention times and peak areas to those of known standards.

  • Calculate the relative abundance of each fatty acid (e.g., 16:0, 18:0, 16:1, 18:1) to determine the impact of the inhibitors.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assay Δ9-Desaturase Activity Assay cluster_cellular Cellular Fatty Acid Analysis microsomes Liver Microsomes reaction Enzymatic Reaction (37°C) microsomes->reaction inhibitor Sterculic Acid or This compound inhibitor->reaction substrate [1-14C]Stearoyl-CoA substrate->reaction extraction Lipid Extraction & Saponification reaction->extraction tlc Argentation TLC extraction->tlc quantification Scintillation Counting tlc->quantification cells Cultured Cells treatment Inhibitor Treatment cells->treatment lipid_extraction Total Lipid Extraction treatment->lipid_extraction fame Transesterification to FAMEs lipid_extraction->fame gc GC-FID / GC-MS Analysis fame->gc analysis Fatty Acid Profile Quantification gc->analysis

Caption: Experimental workflows for assessing Δ9-desaturase inhibition.

signaling_pathways cluster_lipids Cellular Lipid Profile cluster_pathways Downstream Signaling Pathways inhibitor Sterculic Acid / This compound delta9 Δ9-Desaturase (SCD1) inhibitor->delta9 Inhibition mufa Monounsaturated Fatty Acids (e.g., Oleic Acid) delta9->mufa Synthesis inflammation Inflammation (NFκB Signaling) delta9->inflammation proliferation Cell Proliferation (Wnt/β-catenin, Hippo) delta9->proliferation cell_death Cell Death (ER Stress, Apoptosis) delta9->cell_death sfa Saturated Fatty Acids (e.g., Stearic Acid) sfa->delta9 sfa->cell_death Induces mufa->inflammation Modulates mufa->proliferation Promotes

Caption: Impact of Δ9-desaturase inhibition on lipid profiles and signaling.

References

A Comparative Analysis of Methyl Sterculate and Synthetic Δ9-Desaturase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Methyl sterculate, a naturally occurring Δ9-desaturase (also known as stearoyl-CoA desaturase or SCD) inhibitor, and various synthetic inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Δ9-Desaturase Inhibition

Δ9-desaturase is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is essential for maintaining the fluidity of cell membranes, and the products, primarily oleic acid and palmitoleic acid, are key components of triglycerides, cholesterol esters, and phospholipids. The inhibition of Δ9-desaturase has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases such as obesity and diabetes, as well as various types of cancer.

Comparative Efficacy: this compound vs. Synthetic Inhibitors

This compound is the methyl ester of sterculic acid, a cyclopropene fatty acid found in the oil of the Sterculia foetida tree. Sterculic acid is a known natural inhibitor of Δ9-desaturase. Synthetic inhibitors of Δ9-desaturase have been developed with the aim of achieving higher potency and specificity.

The following table summarizes the available quantitative data on the efficacy of this compound (in its active form, sterculic acid) and representative synthetic Δ9-desaturase inhibitors. It is important to note that the inhibitory concentrations (IC50/EC50) can vary depending on the assay method and the cell type used.

InhibitorTypeAssay TypeCell Line/SystemIC50/EC50 (nM)Reference(s)
SterculateNaturalCell-based LC/MSHepG2247
Synthetic Inhibitor "A"Synthetic¹⁴C-Stearic Acid Tracer AssayHepG2300
CAY10566SyntheticMTT Cell Viability AssayPANC-1 (Pancreatic Cancer)142.4
Thiazole Compound MF-152SyntheticHuman HepG2 whole cell assayHepG2>1000
Compound 3j (Thiazole derivative)SyntheticHuman HepG2 whole cell assayHepG21

Note: The data presented is a compilation from various sources and may not be directly comparable due to differing experimental conditions.

Signaling Pathway of Δ9-Desaturase (SCD1)

The expression and activity of Δ9-desaturase (primarily the SCD1 isoform in humans) are tightly regulated by a complex signaling network. Key regulators include transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1), which is a master regulator of lipogenesis, and signaling pathways like the PI3K/AKT/mTOR pathway that respond to insulin and other growth factors.

SCD1_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates SREBP1c SREBP-1c (inactive) mTORC1->SREBP1c promotes maturation SREBP1c_active SREBP-1c (active) SREBP1c->SREBP1c_active cleavage SCD1_Gene SCD1 Gene SREBP1c_active->SCD1_Gene induces transcription SCD1_mRNA SCD1 mRNA SCD1_Gene->SCD1_mRNA transcription SCD1_Protein SCD1 Protein (Δ9-Desaturase) SCD1_mRNA->SCD1_Protein translation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1_Protein->SFA MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SFA->MUFA

Caption: Simplified signaling pathway for the regulation of SCD1 expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Δ9-desaturase inhibitors are provided below.

Cell-Based Δ9-Desaturase Activity Assay using LC-MS

This assay measures the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated counterpart in cultured cells.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, synthetic compounds)

  • Deuterium-labeled stearic acid (d35-stearic acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., ¹³C-oleic acid)

  • LC-MS system

Procedure:

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control for a specified time (e.g., 2-4 hours).

  • Substrate Addition: Add d35-stearic acid to the culture medium to a final concentration of 50 µM and incubate for an additional 4-6 hours.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

    • Add a mixture of chloroform and methanol (2:1 v/v) to each well to extract the total lipids.

    • Add the internal standard.

    • Collect the organic phase.

  • Sample Preparation: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the fatty acids using a suitable C18 reverse-phase column.

    • Detect and quantify the d35-stearic acid and the newly synthesized d35-oleic acid using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis: Calculate the ratio of d35-oleic acid to d35-stearic acid to determine the Δ9-desaturase activity. Plot the activity against the inhibitor concentration to determine the EC50 value.

LCMS_Workflow start Start cell_culture Plate and culture HepG2 cells start->cell_culture inhibitor_treatment Treat cells with inhibitors cell_culture->inhibitor_treatment substrate_addition Add d35-stearic acid inhibitor_treatment->substrate_addition lipid_extraction Extract total lipids substrate_addition->lipid_extraction sample_prep Prepare samples for LC-MS lipid_extraction->sample_prep lcms_analysis LC-MS analysis sample_prep->lcms_analysis data_analysis Calculate activity and EC50 lcms_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the LC-MS based SCD1 activity assay.

Microsomal Δ9-Desaturase Activity Assay using Radiolabeled Substrate

This in vitro assay measures the activity of Δ9-desaturase in isolated microsomes using a radiolabeled substrate.

Materials:

  • Liver microsomes (from rat or human)

  • [¹⁴C]-Stearoyl-CoA (radiolabeled substrate)

  • NADH

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test inhibitors

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, NADH, BSA, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]-Stearoyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., 10% KOH in methanol).

  • Saponification and Extraction: Saponify the lipids by heating, then acidify and extract the fatty acids with an organic solvent (e.g., hexane).

  • Separation: Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Scrape the spots corresponding to stearic acid and oleic acid from the TLC plate (or collect the corresponding fractions from HPLC) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of [¹⁴C]-stearoyl-CoA converted to [¹⁴C]-oleoyl-CoA. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

Both this compound and synthetic inhibitors have demonstrated the ability to effectively inhibit Δ9-desaturase activity. While synthetic inhibitors can offer higher potency, as evidenced by lower IC50 values, this compound represents a valuable natural compound for studying the effects of Δ9-desaturase inhibition. The choice of inhibitor will depend on the specific research question, the desired potency, and the experimental system being used. The provided experimental protocols offer standardized methods for the in vitro and cell-based evaluation of these and other potential Δ9-desaturase inhibitors.

A Comparative Guide to the Bioactivity of Methyl Sterculate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Methyl sterculate, a promising natural compound, across various cancer and non-cancerous cell lines. While direct comparative studies on this compound are limited, this guide draws upon available data for its parent compound, Sterculic Acid, to provide insights into its potential as an anti-cancer agent. The primary mechanism of action for both compounds is the inhibition of Stearoyl-CoA Desaturase (SCD1), a key enzyme in fatty acid metabolism that is often upregulated in cancer cells.

Executive Summary

Sterculic acid, and by extension its methyl ester, this compound, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines, including those of the lung and prostate. The primary mode of action is the induction of apoptosis through the inhibition of SCD1. This guide presents available data on its bioactivity, detailed experimental protocols for assessing its effects, and visual representations of the experimental workflow and a key signaling pathway involved.

Data Presentation: Comparative Bioactivity of Sterculic Acid

Due to the limited availability of direct IC50 values for this compound, the following table summarizes the cytotoxic effects of its parent compound, Sterculic Acid, on different cancer cell lines. It is important to note that while the potency may differ slightly, the trend of activity is expected to be similar for this compound.

Cell LineCancer TypeIC50 (µM)Observations
A549Lung Carcinoma~150-250Cytotoxicity observed at higher concentrations.
H1299Lung Carcinoma~150-250Similar cytotoxicity to A549 cells.
LNCaPProstate CancerNot explicitly stated, but SO (4mM SA) diminished viabilitySterculic oil containing sterculic acid reduced cell viability and induced apoptosis.[1]
PC3Prostate CancerNot explicitly stated, but SO (4mM SA) diminished viabilitySterculic oil containing sterculic acid reduced cell viability and induced apoptosis.[1]
NL20Non-tumorigenic bronchial epithelialCytotoxicity also observedIndicates some level of non-selectivity at higher concentrations.

Note: The IC50 values for Sterculic Acid in lung cancer cell lines were observed to be in the range of 150-250 µM.[2] A study on prostate cancer cell lines used sterculic oil containing 4 mM sterculic acid, which resulted in diminished cell viability.[1] Further research is required to establish precise IC50 values for this compound across a broader range of cancer and non-cancerous cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer and non-cancerous cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Apoptosis Detection by Western Blotting

This protocol describes the detection of apoptosis-related proteins in cells treated with this compound via Western blotting.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-SCD1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use β-actin as a loading control to normalize the data.

Mandatory Visualizations

Experimental Workflow for Bioactivity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis start Seed Cells in 96-well plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72h treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability apoptosis_detection Apoptosis Assay (Western Blot) incubation->apoptosis_detection ic50 IC50 Determination cell_viability->ic50 protein_expression Protein Expression Analysis apoptosis_detection->protein_expression

Caption: Experimental workflow for assessing this compound's bioactivity.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Methyl_Sterculate This compound SCD1 SCD1 Methyl_Sterculate->SCD1 inhibits MUFA_synthesis Monounsaturated Fatty Acid (MUFA) Synthesis SCD1->MUFA_synthesis decreases Bcl2 Bcl-2 (Anti-apoptotic) MUFA_synthesis->Bcl2 downregulates Bax Bax (Pro-apoptotic) MUFA_synthesis->Bax upregulates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

In-Vivo Validation of Anti-inflammatory Effects: A Comparative Analysis of Methyl Sterculate Analogs and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo anti-inflammatory effects of compounds structurally related to methyl sterculate. Due to a lack of direct in-vivo data for this compound, this document focuses on its parent compound, sterculic acid, and compares its activity with other relevant anti-inflammatory fatty acid methyl esters, such as methyl palmitate.

Executive Summary

Sterculic acid has demonstrated potent anti-inflammatory properties in in-vivo models, primarily by inhibiting endoplasmic reticulum (ER) stress-related inflammation.[1][2] Comparative studies indicate that sterculic acid is significantly more effective than other fatty acids in mitigating specific inflammatory responses.[1][2] This guide summarizes the available in-vivo data, details the experimental protocols used for validation, and illustrates the key signaling pathways involved.

Comparative In-Vivo Anti-inflammatory Activity

CompoundAnimal ModelKey FindingsReference
Sterculic Acid Laser-injury rat model of choroidal neovascularization (CNV)Effectively inhibited the formation of CNV, a process with a significant inflammatory component. Was found to be 5-10 times more effective than other anti-inflammatory fatty acids (DHA, linoleic acid, linolenic acid) at inhibiting 7KCh-mediated inflammatory responses in vitro.[1][2]
Methyl Palmitate Carrageenan-induced rat paw edemaReduced paw edema and diminished prostaglandin E2 (PGE2) levels in the inflammatory exudates.[3][4]
Methyl Palmitate Lipopolysaccharide (LPS)-induced endotoxemia in ratsReduced plasma levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Decreased NF-κB expression in liver and lung tissues.[3][4]
Methyl Palmitate Croton oil-induced ear edema in ratsReduced ear edema and decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration.[4]

Signaling Pathways

The anti-inflammatory action of sterculic acid is primarily attributed to its ability to suppress ER stress responses. In contrast, methyl palmitate exerts its effects through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines.

G cluster_0 Sterculic Acid Pathway cluster_1 Methyl Palmitate Pathway 7-Ketocholesterol 7-Ketocholesterol ER Stress ER Stress 7-Ketocholesterol->ER Stress induces Inflammatory Cytokines Inflammatory Cytokines ER Stress->Inflammatory Cytokines leads to Sterculic Acid Sterculic Acid Sterculic Acid->ER Stress inhibits LPS LPS NF-κB Activation NF-κB Activation LPS->NF-κB Activation induces Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) promotes transcription of Methyl Palmitate Methyl Palmitate Methyl Palmitate->NF-κB Activation inhibits

Caption: Comparative signaling pathways of Sterculic Acid and Methyl Palmitate.

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below to facilitate replication and further investigation.

Laser-Induced Choroidal Neovascularization (CNV) in Rats (for Sterculic Acid)

This model is used to assess the effect of compounds on inflammation-driven angiogenesis in the eye.

G Anesthetize Rat Anesthetize Rat Laser Burns to Retina Laser Burns to Retina Anesthetize Rat->Laser Burns to Retina Topical/Systemic Administration of Sterculic Acid Topical/Systemic Administration of Sterculic Acid Laser Burns to Retina->Topical/Systemic Administration of Sterculic Acid Monitor CNV Development Monitor CNV Development Topical/Systemic Administration of Sterculic Acid->Monitor CNV Development Quantify CNV Volume Quantify CNV Volume Monitor CNV Development->Quantify CNV Volume

Caption: Workflow for the laser-induced choroidal neovascularization model.

Protocol:

  • Animal Model: Brown Norway rats are typically used.[2]

  • Anesthesia: Animals are anesthetized, and pupils are dilated.

  • Laser Photocoagulation: An argon laser is used to create burns on the retina, which induces the inflammatory and angiogenic response leading to CNV.

  • Compound Administration: Sterculic acid is administered to the animals, either systemically or locally.

  • Evaluation: After a set period (e.g., two weeks), the animals are euthanized, and the eyes are enucleated. The extent of CNV is then quantified using imaging techniques on choroidal flat mounts.

Carrageenan-Induced Paw Edema in Rats (for Methyl Palmitate)

This is a widely used and classical model for evaluating acute inflammation.

G Administer Methyl Palmitate or Vehicle (Control) Administer Methyl Palmitate or Vehicle (Control) Inject Carrageenan into Rat Paw Inject Carrageenan into Rat Paw Administer Methyl Palmitate or Vehicle (Control)->Inject Carrageenan into Rat Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Rat Paw->Measure Paw Volume at Time Intervals Calculate Percentage Inhibition of Edema Calculate Percentage Inhibition of Edema Measure Paw Volume at Time Intervals->Calculate Percentage Inhibition of Edema

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Wistar albino rats are commonly used.[4]

  • Compound Administration: Methyl palmitate or a reference anti-inflammatory drug is administered orally or intraperitoneally to the test groups, while the control group receives the vehicle.[4]

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of the rats.[5][6]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[5]

Conclusion

The available in-vivo data, primarily from studies on sterculic acid, suggests that cyclopropene fatty acids hold significant promise as anti-inflammatory agents, particularly in contexts involving ER stress. Sterculic acid demonstrates superior potency in specific models compared to other fatty acids.[1][2] Further research is warranted to investigate the in-vivo anti-inflammatory effects of this compound directly and to explore its therapeutic potential in a broader range of inflammatory conditions. The established protocols for related compounds, such as methyl palmitate, provide a solid foundation for such future investigations.

References

Side-by-side comparison of different extraction methods for Methyl sterculate.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Methyl sterculate, a cyclopropene fatty acid methyl ester derived from sources like Sterculia foetida seeds, has garnered interest for its unique chemical properties and potential applications. The choice of extraction method significantly impacts yield, purity, processing time, and environmental footprint. This guide provides a side-by-side comparison of conventional and modern techniques for the extraction of oil from Sterculia foetida seeds and its subsequent conversion to this compound.

Data Presentation: Performance Metrics of Extraction Methods

The following table summarizes the key quantitative performance indicators for various extraction methods. It is important to note that direct comparative studies for all methods on Sterculia foetida are limited; therefore, some data is derived from studies on related plant materials to provide a broader perspective.

ParameterSoxhlet ExtractionSupercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Enzyme-Assisted Extraction (EAE)
Principle Continuous solid-liquid extraction with a refluxing solvent.Extraction using a fluid above its critical temperature and pressure (e.g., CO2).Use of microwave energy to heat the solvent and disrupt the plant cell matrix.[1]Use of high-frequency sound waves to create cavitation, disrupting cell walls.[2]Use of enzymes (e.g., cellulase, protease) to break down cell walls and release oil.[3]
Oil Yield 45% - 58.7% (from S. foetida)[4][5]0.7% - 17.1% (from Descurainia sophia seed)¹[6]High efficiency, often comparable to Soxhlet but in less time.[7]Generally provides higher yields than conventional methods.[8]18% - 23% (from fig-leaf gourd seed)²[9]
Extraction Time 3 - 8 hours[4][10]35 - 45 minutes[6]1.5 - 6 minutes (for extraction); 3-20 min (for transesterification)[6][11]15 - 60 minutes[12]1 - 2 hours[9]
Solvent n-Hexane, Petroleum Ether, Chloroform, Ethanol[4]Supercritical CO₂, often with a co-solvent like methanol.[6]Methanol, Ethanol, Hexane[12]n-Hexane, Ethanol, Acetone[12]Aqueous buffer[9]
Temp. ~60 - 70°C (Solvent boiling point)[10]40 - 65°C[6]60 - 120°C (for transesterification)[11]30 - 50°C[12]50°C[9]
Pressure Atmospheric355 bar[6]N/AAtmosphericAtmospheric
Purity/Selectivity Low selectivity, co-extracts other compounds.High selectivity, tunable by altering pressure and temperature.[6]Good selectivity.Good selectivity.High selectivity for target lipids.
Advantages High oil recovery, well-established method."Green" solvent (CO₂), high selectivity, no solvent residue.Extremely rapid, reduced solvent consumption, lower energy use.[7]Fast, efficient, works at lower temperatures preserving thermolabile compounds.[2]Environmentally friendly (uses water), high specificity, mild conditions.[3]
Disadvantages Long extraction time, large solvent volume, potential thermal degradation of compounds.High initial equipment cost.Not suitable for non-polar solvents, potential for localized overheating.[7]Can be less effective for very tough matrices.High cost of enzymes, sensitive to pH and temperature.[3]

¹Data from a study on Flixweed (Descurainia sophia) seed oil, as specific SFE yield data for Sterculia foetida is not readily available. The yield is highly dependent on the plant matrix and optimization parameters. ²Data from a study on fig-leaf gourd seed oil. The study noted that the yield was still significantly lower than that obtained by the Soxhlet method for this specific material.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for each extraction method, followed by a general procedure for the conversion of the extracted oil to this compound.

Soxhlet Extraction Protocol

This conventional method is often used as a benchmark for oil extraction efficiency.

  • Sample Preparation: Sterculia foetida seeds are de-shelled, dried in an oven at approximately 60°C, and ground into a fine powder.

  • Thimble Loading: A known weight of the powdered seeds (e.g., 20 g) is placed into a cellulose extraction thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a round-bottom flask containing the extraction solvent (e.g., 250 mL of n-hexane) and boiling chips. A reflux condenser is attached to the top of the extractor.

  • Extraction: The solvent is heated to its boiling point (for n-hexane, ~69°C). The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the sample. When the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted oil is siphoned back into the round-bottom flask.

  • Duration: This cycle is allowed to repeat for 3 to 8 hours to ensure complete extraction.[4][10]

  • Solvent Recovery: After extraction, the solvent is removed from the oil using a rotary evaporator to yield the crude Sterculia oil.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green alternative that uses supercritical CO₂ as the primary solvent.

  • Sample Preparation: Seeds are prepared as described for Soxhlet extraction (dried and ground).

  • Vessel Loading: A specific amount of the seed powder is loaded into a high-pressure stainless steel extraction vessel.

  • Parameter Setting: The system parameters are set. Based on studies of similar seeds, typical conditions are a pressure of 355 bar and a temperature of 65°C.[6] A co-solvent like methanol may be added to the CO₂ stream to modify polarity.

  • Extraction Phases:

    • Static Extraction: The vessel is pressurized with supercritical CO₂, and the sample is allowed to soak for a set time (e.g., 10 minutes) to allow the oil to dissolve.[6]

    • Dynamic Extraction: The supercritical fluid is then allowed to flow continuously through the extraction vessel for a defined period (e.g., 35 minutes).[6]

  • Collection: The fluid passes through a restrictor where the pressure is lowered, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection flask.

  • Final Product: The collected fraction is the solvent-free crude Sterculia oil.

Microwave-Assisted Extraction (MAE) Protocol

MAE leverages microwave energy for rapid extraction. The following describes a one-step extraction and transesterification process.

  • Sample Preparation: Dried and ground Sterculia foetida seeds are used.

  • Reaction Mixture: A specified weight of the seed powder is mixed directly with methanol and a catalyst (e.g., NaOH or H₂SO₄) in a microwave-safe reaction vessel equipped with a reflux condenser.[6]

  • Microwave Irradiation: The vessel is placed in a modified microwave reactor. The mixture is subjected to microwave irradiation at a set power (e.g., 800 W) for a short duration, typically between 3 to 6 minutes.[6]

  • Cooling and Separation: After irradiation, the mixture is cooled. The solid residue is filtered out. The liquid phase, containing methyl esters, glycerol, and excess methanol, is transferred to a separatory funnel.

  • Purification: The mixture is allowed to settle, and the lower glycerol layer is drained off. The upper methyl ester layer is washed with warm water to remove residual catalyst and methanol.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses acoustic cavitation to enhance extraction. This protocol focuses on its application in the transesterification step following a preliminary oil extraction.

  • Initial Oil Extraction: Crude oil is first extracted from the prepared seeds using a conventional method like cold pressing or a brief solvent extraction.

  • Reaction Setup: The extracted Sterculia oil is placed in a reaction vessel with a specific molar ratio of methanol (e.g., 6:1) and a catalyst (e.g., 1.0% KOH).

  • Sonication: An ultrasonic probe or bath is used to irradiate the mixture. The process is typically run for 30 to 60 minutes at a controlled temperature (e.g., 30-50°C).[12] The ultrasonic waves create intense cavitation, which promotes the mixing and reaction of the immiscible oil and methanol phases.

  • Product Separation and Purification: The post-reaction processing follows the same steps as in MAE: settling in a separatory funnel, removal of the glycerol layer, and washing of the methyl ester phase.

Enzyme-Assisted Extraction (EAE) Protocol

EAE uses specific enzymes to degrade the seed's cell walls, releasing the oil into an aqueous medium.

  • Sample Preparation: Ground Sterculia foetida seeds are slurried in a buffer solution at an optimal pH for the chosen enzymes.

  • Enzymatic Treatment: A cocktail of enzymes (e.g., cellulase, pectinase, and protease) is added to the slurry.[3] The mixture is incubated in a shaking water bath at a controlled temperature (e.g., 50°C) for 1 to 2 hours.[9]

  • Oil Separation: After incubation, the slurry is centrifuged to break the resulting emulsion. This separates the mixture into three layers: a solid residue at the bottom, an aqueous phase in the middle, and the released oil on top.

  • Oil Recovery: The top oil layer is carefully decanted or skimmed off.

General Transesterification Protocol (Post-Extraction)

For methods that yield crude oil (Soxhlet, SFE, EAE), a subsequent transesterification step is required to convert the triglycerides into fatty acid methyl esters (FAME), including this compound.

  • Catalyst Preparation: A catalyst solution is prepared by dissolving an alkali catalyst like potassium hydroxide (KOH) (e.g., 0.9 wt% of oil) into methanol (e.g., 6:1 methanol-to-oil molar ratio).[4]

  • Reaction: The extracted crude oil is heated to the reaction temperature (e.g., 65°C). The methanolic catalyst solution is then added to the heated oil.[4]

  • Mixing: The mixture is stirred vigorously for the reaction duration, typically 60 to 90 minutes.

  • Separation and Purification: The product mixture is transferred to a separatory funnel and allowed to settle. The denser glycerol layer is drained from the bottom. The upper layer, containing the methyl esters, is washed with warm, slightly acidified water to neutralize and remove any remaining catalyst and soaps, followed by a final wash with distilled water.

  • Drying: The washed methyl ester layer is dried over anhydrous sodium sulfate and then filtered to obtain the purified this compound.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical flow of each extraction process.

Soxhlet_Extraction_Workflow Start Sterculia foetida Seeds Prep De-shell, Dry, and Grind Start->Prep Thimble Load Powder into Thimble Prep->Thimble Extraction Soxhlet Extraction (n-Hexane, 3-8h) Thimble->Extraction Evaporation Solvent Recovery (Rotary Evaporator) Extraction->Evaporation Oil Crude Sterculia Oil Evaporation->Oil Transesterification Transesterification (Methanol, KOH) Oil->Transesterification End This compound Transesterification->End

Soxhlet Extraction and Transesterification Workflow.

SFE_Workflow Start Sterculia foetida Seeds Prep De-shell, Dry, and Grind Start->Prep Loading Load into Extraction Vessel Prep->Loading Extraction Supercritical CO2 Extraction (e.g., 355 bar, 65°C) Loading->Extraction Depressurize Depressurization & Collection Extraction->Depressurize Oil Crude Sterculia Oil Depressurize->Oil Transesterification Transesterification (Methanol, KOH) Oil->Transesterification End This compound Transesterification->End MAE_Workflow Start Sterculia foetida Seeds Prep De-shell, Dry, and Grind Start->Prep Reaction Mix Seeds, Methanol, & Catalyst in Vessel Prep->Reaction Irradiation Microwave Irradiation (e.g., 800W, 3-6 min) Reaction->Irradiation Separation Filter, Separate Glycerol Layer Irradiation->Separation Washing Wash with Warm Water Separation->Washing End This compound Washing->End UAE_Workflow Start Crude Sterculia Oil (Pre-extracted) Reaction Mix Oil, Methanol, & Catalyst Start->Reaction Sonication Ultrasonic Irradiation (30-60 min) Reaction->Sonication Separation Separate Glycerol Layer Sonication->Separation Washing Wash with Warm Water Separation->Washing End This compound Washing->End EAE_Workflow Start Sterculia foetida Seeds Prep De-shell, Dry, and Grind Start->Prep Slurry Create Aqueous Slurry (Buffer) Prep->Slurry Enzymes Add Enzymes (e.g., Cellulase, Protease) Slurry->Enzymes Incubation Incubate with Shaking (e.g., 50°C, 2h) Enzymes->Incubation Centrifuge Centrifuge to Separate Layers Incubation->Centrifuge Oil Crude Sterculia Oil Centrifuge->Oil Transesterification Transesterification (Methanol, KOH) Oil->Transesterification End This compound Transesterification->End

References

Correlating In-Vitro and In-Vivo Data for Methyl Sterculate's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Methyl sterculate, a known inhibitor of Stearoyl-CoA Desaturase (SCD), with other relevant alternative inhibitors. By correlating in-vitro and in-vivo data, this document aims to offer an objective resource for researchers and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

I. Comparative Analysis of SCD Inhibitors: In-Vitro Data

The in-vitro efficacy of SCD inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the SCD enzyme. The following table summarizes the available IC50 values for this compound and other notable SCD inhibitors.

CompoundTargetAssay SystemIC50 ValueReference
This compoundΔ9 desaturaseRat liver microsomes~1.2 µM[1]
Compound X (example)SCD1Human HepG2 cells0.3 µM[2]
Compound Y (example)rSCDRecombinant enzyme0.1 µM[1]
Compound Z (example)hSCD1Recombinant enzyme0.3 µM[1]

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay systems, target species, and experimental conditions.

II. Comparative Analysis of SCD Inhibitors: In-Vivo Data

In-vivo studies are crucial for evaluating the therapeutic potential and overall physiological effects of SCD inhibitors. The following table presents a summary of in-vivo data for this compound and other inhibitors, focusing on their effects in animal models.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compoundRainbow trout50 ppm in dietSynergistic effect on aflatoxin Q1-induced tumor growth.
Compound 67MouseOral, dose-dependentReduced liver SCD activity index (ED50 of 3.0 mg/kg) and body weight gain. Observed side effects like eye closure and baldness.[1]
Compound 68Rat (high-fat diet)0.2 mg/kg, oral, 4 weeks24% reduction in body weight gain.[1]
SSI-4Mouse (AML PDX)Systemic administrationDecreased leukemia burden in the bone marrow.[3]
ASO-SCD1Mouse (diet-induced obesity)15 mpk, 10 weeksPrevented diet-induced obesity, reduced hepatomegaly and steatosis, and improved insulin sensitivity.[4]

III. Experimental Protocols

A. In-Vitro SCD Inhibition Assay (Cell-Based)

This protocol outlines a general procedure for determining the IC50 of a compound against SCD in a cellular context.

1. Cell Culture:

  • Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) is also included.

  • Cells are incubated with the compound for a defined period (e.g., 4 hours).

3. Radiolabeling and Lipid Extraction:

  • [14C]-stearic acid is added to each well and incubated for a specific time to allow for its conversion to [14C]-oleic acid by SCD.

  • After incubation, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., Folch method).

4. Analysis:

  • The extracted fatty acids are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • The amounts of [14C]-stearic acid and [14C]-oleic acid are quantified using a flow scintillation detector.

  • The SCD activity is calculated as the ratio of [14C]-oleic acid to the sum of [14C]-oleic acid and [14C]-stearic acid.

5. IC50 Determination:

  • The percentage of SCD inhibition is plotted against the compound concentrations.

  • The IC50 value is determined by fitting the data to a dose-response curve.[2]

B. In-Vivo SCD Inhibition Assessment (Mouse Model)

This protocol describes a general approach to evaluate the in-vivo efficacy of an SCD inhibitor in a diet-induced obesity mouse model.

1. Animal Model:

  • Male C57BL/6 mice are used.

  • Mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome.

2. Treatment:

  • The test compound (e.g., an antisense oligonucleotide inhibitor of SCD1) is administered to the mice via a suitable route (e.g., intraperitoneal injection) at a specific dose and frequency.

  • A control group receives a control substance (e.g., a control oligonucleotide).

3. Monitoring:

  • Body weight and food intake are monitored regularly throughout the study.

  • At the end of the treatment period, blood samples are collected for analysis of plasma lipids, glucose, and insulin levels.

  • Tissues such as the liver and adipose tissue are collected for further analysis.

4. Analysis:

  • SCD1 Expression: SCD1 mRNA and protein levels in the liver and adipose tissue are measured by qPCR and Western blotting, respectively.

  • Fatty Acid Composition: The ratio of oleate to stearate in tissues and plasma is determined by gas chromatography-mass spectrometry (GC-MS) as an index of SCD activity.

  • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess hepatosteatosis.

5. Data Interpretation:

  • The effects of the SCD inhibitor on body weight, metabolic parameters, tissue histology, and SCD activity are compared between the treatment and control groups to evaluate its in-vivo efficacy.[4]

IV. Signaling Pathways and Experimental Workflows

A. Stearoyl-CoA Desaturase (SCD) Signaling Pathway

The following diagram illustrates the central role of SCD1 in lipid metabolism and its regulation by various signaling pathways.

SCD1_Signaling_Pathway Insulin Insulin PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Insulin->PI3K_AKT_mTOR Leptin Leptin Leptin->PI3K_AKT_mTOR - SREBP1c SREBP-1c PI3K_AKT_mTOR->SREBP1c LXR LXR PI3K_AKT_mTOR->LXR SCD1_gene SCD1 Gene SREBP1c->SCD1_gene + LXR->SCD1_gene + SCD1_protein SCD1 Protein SCD1_gene->SCD1_protein MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1_protein->MUFA SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1_protein Lipogenesis Lipogenesis & Membrane Synthesis MUFA->Lipogenesis Cancer_Promotion Cancer Promotion (Wnt/β-catenin, Hippo) MUFA->Cancer_Promotion Methyl_sterculate This compound & Other SCD Inhibitors Methyl_sterculate->SCD1_protein Inhibition

Caption: Regulation and downstream effects of the SCD1 signaling pathway.

B. Experimental Workflow for In-Vitro and In-Vivo Correlation

The following diagram outlines a logical workflow for correlating in-vitro findings with in-vivo outcomes in the study of SCD inhibitors.

IVIVC_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_correlation In-Vitro to In-Vivo Correlation (IVIVC) Enzyme_Assay Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Assay (e.g., HepG2) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study Correlation_Analysis Correlation Analysis (e.g., IC50 vs. ED50) Cell_Assay->Correlation_Analysis Animal_Model Animal Model Selection (e.g., Diet-Induced Obesity) Mechanism_Study->Animal_Model Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Toxicity Efficacy & Toxicity Assessment PK_PD->Efficacy_Toxicity PK_PD->Correlation_Analysis Model_Development PBPK Modeling Correlation_Analysis->Model_Development

References

Independent Verification of the Mitogenic Activity of Methyl Sterculate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitogenic activity of Methyl Sterculate with other fatty acid methyl esters (FAMEs). The information presented is supported by a summary of experimental data and detailed methodologies for key experiments.

Executive Summary

This compound, a cyclopropenoid fatty acid methyl ester, has demonstrated notable mitogenic activity, particularly in hepatocytes. This property distinguishes it from many other common fatty acid methyl esters, which are more frequently associated with anti-inflammatory or metabolic modulatory effects rather than direct cell proliferation. This guide will delve into the available data, compare the bioactivity of this compound with other FAMEs, and elucidate the potential signaling pathways involved in its mitogenic action.

Comparison of Mitogenic Activity

While direct comparative studies quantifying the mitogenic potency of this compound against a broad spectrum of other FAMEs are limited in publicly available literature, existing research confirms its ability to stimulate DNA synthesis and cell division in hepatocytes[1]. The following table summarizes the known biological activities of this compound in comparison to other representative FAMEs.

Fatty Acid Methyl EsterPrimary Reported Biological ActivityMitogenic Activity on HepatocytesKey References
This compound Mitogenic (stimulates cell proliferation) , Stearoyl-CoA Desaturase (SCD) inhibitorConfirmed [1]
Methyl PalmitateAnti-inflammatoryNot reported as a primary mitogen
Methyl OleateVaried metabolic effectsNot reported as a primary mitogen
Methyl LinoleateAnti-inflammatory, AntioxidantNot reported as a primary mitogen

Note: The absence of reported mitogenic activity for other FAMEs does not definitively rule it out, but it is not their predominantly observed effect in the scientific literature.

Experimental Protocols

To independently verify the mitogenic activity of this compound, a cell proliferation assay is the recommended method. The following is a detailed protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol: MTT Assay for Hepatocyte Proliferation

1. Cell Culture and Plating:

  • Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in the recommended complete growth medium.

  • Harvest and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Treatment with this compound and Control Compounds:

  • Prepare stock solutions of this compound and other FAMEs (e.g., methyl palmitate, methyl oleate) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Include a vehicle control (medium with the same concentration of solvent) and a positive control for proliferation if available.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

  • Incubate the plate for another 24-72 hours.

3. MTT Assay Procedure:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the absorbance of a blank well (containing only medium and MTT) from all readings.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the dose-response curves for each compound to determine the EC50 (half-maximal effective concentration) for mitogenic activity.

Signaling Pathways

The precise signaling pathway through which this compound induces mitogenesis in hepatocytes is not yet fully elucidated. However, its known inhibitory effect on Stearoyl-CoA Desaturase (SCD) provides a strong starting point for a proposed mechanism. SCD is a key enzyme in lipogenesis, and its inhibition can lead to alterations in cellular lipid composition and signaling. It is plausible that these changes could trigger mitogenic signaling cascades.

Based on the general understanding of hepatocyte proliferation, two key pathways are likely involved: the PI3K/Akt pathway and the MAPK/ERK pathway . Both of these pathways are central regulators of cell growth, proliferation, and survival in response to various stimuli.

Below are diagrams illustrating a proposed signaling pathway for this compound-induced mitogenesis and the general experimental workflow.

Mitogenic_Signaling_Pathway MethylSterculate This compound SCD1 SCD1 Inhibition MethylSterculate->SCD1 LipidMetabolism Altered Lipid Metabolism SCD1->LipidMetabolism PI3K PI3K LipidMetabolism->PI3K ? Ras Ras LipidMetabolism->Ras ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow CellCulture Hepatocyte Cell Culture Treatment Treatment with This compound & Controls CellCulture->Treatment MTTAssay MTT Proliferation Assay Treatment->MTTAssay WesternBlot Western Blot for Signaling Proteins (p-Akt, p-ERK) Treatment->WesternBlot DataAnalysis Data Analysis & Dose-Response Curves MTTAssay->DataAnalysis

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Sterculate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of methyl sterculate, a valuable research compound. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling. This data, compiled from various chemical suppliers and databases, informs risk assessment and the selection of appropriate safety measures.

PropertyValueSource
Molecular Formula C₂₀H₃₆O₂[1]
Molecular Weight 308.5 g/mol [1]
Appearance Solution in hexane[2]
Solubility Soluble in Chloroform, Ether, Hexane, Methanol[2]
Storage Temperature -20°C[2]
Stability Stable under normal ambient and anticipated storage and handling conditions.[3]
Reactivity May react with strong acids or strong oxidizing agents.[3]

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.
  • Evacuate the area if the spill is large or in a poorly ventilated space.
  • Don personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For large spills, respiratory protection may be necessary.[4]

2. Containment:

  • For liquid spills, cover with an absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5]
  • Prevent the spill from entering drains or waterways.[5][6]

3. Clean-up:

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[4]
  • Clean the spill area with soap and water, and ventilate the area thoroughly.[3][5]

4. Waste Disposal:

  • Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[4][6]

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial handling to final disposal.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Identify Waste: This compound (in solvent) B Segregate Waste: Keep separate from incompatible materials (strong acids/oxidizers) A->B C Select Container: Use a properly labeled, sealed, and non-reactive container B->C D Store Temporarily: In a designated, cool, dry, and well-ventilated hazardous waste storage area C->D E Engage Licensed Waste Disposal Service: Contact your institution's Environmental Health & Safety (EHS) office D->E F Documentation: Complete all necessary waste disposal forms and manifests E->F G Final Disposal: Professional disposal according to federal, state, and local regulations F->G

References

Personal protective equipment for handling Methyl sterculate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl sterculate. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous fatty acid methyl esters indicate that it should be handled with care. It is classified as a combustible liquid and may cause skin and eye irritation. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Breakthrough time and glove thickness should be appropriate for the duration of use.
Skin Protection Laboratory coat. Additional protection such as an apron or coveralls may be necessary for larger quantities or potential for splashing.
Respiratory Typically not required if handled in a well-ventilated area or a fume hood. If vapors are likely to be generated, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.
  • Assemble all necessary equipment and materials before handling the compound.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Don the required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.
  • Prevent inhalation of any vapors.
  • Keep away from heat, sparks, and open flames as it is a combustible liquid.
  • Use only non-sparking tools and equipment.
  • Ground all containers and transfer equipment to prevent static discharge.
  • If transferring, do so carefully to minimize splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.
  • Remove all sources of ignition.
  • Ventilate the area.
  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
  • Collect the absorbed material into a suitable, labeled container for disposal.
  • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

2. Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials and ignition sources.

3. Disposal:

  • Dispose of the hazardous waste through a licensed environmental disposal service.
  • Do not pour this compound down the drain or mix it with other waste streams unless explicitly approved by your institution's environmental health and safety department.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_ppe Don Required PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_equipment Assemble Equipment prep_workspace->prep_equipment handle_substance Handle this compound prep_equipment->handle_substance spill_check Spill? handle_substance->spill_check spill_contain Contain Spill spill_check->spill_contain Yes dispose_waste Collect in Labeled Container spill_check->dispose_waste No spill_cleanup Clean Up Spill spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Material spill_cleanup->spill_dispose spill_dispose->dispose_waste dispose_store Store in Designated Area dispose_waste->dispose_store dispose_service Dispose via Licensed Service dispose_store->dispose_service

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl sterculate
Reactant of Route 2
Reactant of Route 2
Methyl sterculate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.